Trimesitylborane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tris(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFWLXFJBVILBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302271 | |
| Record name | Trimesitylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-95-2 | |
| Record name | Trimesitylborane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimesitylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trimesitylborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of trimesitylborane, a sterically hindered organoboron compound with significant applications in organic synthesis, frustrated Lewis pair chemistry, and materials science. The protocol detailed herein is based on the well-established Grignard reaction, a robust and widely utilized method for the formation of carbon-boron bonds.
Core Synthesis Pathway
The principal synthetic route to this compound involves the reaction of a mesityl Grignard reagent (mesitylmagnesium bromide) with boron trifluoride etherate. This reaction proceeds via a nucleophilic substitution mechanism where the Grignard reagent provides the mesityl nucleophile to displace the fluoride ions from the boron center.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of triarylboranes via Grignard reagents.[1][2] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Mesityl bromide (2,4,6-trimethylbromobenzene)
-
Magnesium turnings
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with manifold
-
Heating mantle or oil bath
-
Schlenk line or glovebox (recommended)
Step 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Grignard Formation: A solution of mesityl bromide in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is typically indicated by a gentle bubbling and a slight warming of the flask. Gentle heating may be required to start the reaction.
-
Addition: Once the reaction has started, the remaining mesityl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and grayish-brown.
Step 2: Synthesis of this compound
-
Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.
-
Addition of Boron Trifluoride Etherate: A solution of boron trifluoride etherate in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. A 3:1 molar ratio of the Grignard reagent to boron trifluoride etherate is typically used.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or overnight.
Step 3: Work-up and Purification
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product as a solid.
-
Recrystallization: The crude this compound is purified by recrystallization.[3][4][5] Suitable solvent systems include hot hexane or a mixture of hexane and a small amount of a more polar solvent like diethyl ether. The solid is dissolved in a minimal amount of the boiling solvent, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and analogous triarylboranes. Yields can vary depending on the purity of reagents and the reaction conditions.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Mesityl Bromide | 3.0 equivalents | |
| Magnesium | 3.3 equivalents | A slight excess is used to ensure complete reaction of the aryl halide. |
| Boron Trifluoride Etherate | 1.0 equivalent | |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux in Ether/THF | |
| Grignard Formation Time | 1 - 2 hours | After completion of addition. |
| Reaction with BF₃·OEt₂ Temp. | 0 °C to Room Temperature | |
| Reaction Time | Several hours to overnight | |
| Product Information | ||
| Typical Yield | 60 - 80% | Highly dependent on anhydrous conditions and purity of reagents. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 193-195 °C |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Trimesitylborane: An In-depth Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimesitylborane, also known as tris(2,4,6-trimethylphenyl)borane, is a sterically hindered organoboron compound with unique electronic properties that make it a valuable reagent in modern chemistry. Its three bulky mesityl groups create a sterically protected, electron-deficient boron center, preventing the formation of classical Lewis acid-base adducts with many bases and giving rise to novel reactivity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse reactivity of this compound, with a focus on its role in "frustrated Lewis pair" (FLP) chemistry, its reactions with nucleophiles, and its structural characteristics. Detailed experimental protocols and quantitative data are presented to aid researchers in its practical application.
Physical and Structural Properties
This compound is a white to pale yellow crystalline solid that is stable under normal laboratory conditions.[1][2] It is soluble in many organic solvents like dichloromethane and ethanol but is insoluble in water.[1] The steric bulk of the three mesityl groups is the defining feature of its structure, leading to a propeller-like conformation and rendering the boron center highly accessible yet sterically encumbered.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7297-95-2 | [3][4] |
| Molecular Formula | C₂₇H₃₃B | [2][3] |
| Molecular Weight | 368.36 g/mol | |
| Appearance | White to off-white or pale yellow powder/crystal | [1][2] |
| Melting Point | 193-195 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, CH₂Cl₂); Insoluble in water | [1] |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic and Electrochemical Data
| Data Type | Value / Description | Reference(s) |
| ¹¹B NMR Chemical Shift (δ) | Typically observed in the range for tricoordinate boranes (+100 to -120 ppm) | [5] |
| ¹H & ¹³C NMR | Spectra are consistent with the mesityl group structure. | [6] |
| IR Spectrum | Data available from NIST and other databases. | [4] |
| Reduction Potential (E°) | -2.73 V (vs Cp₂Fe⁰/⁺ in THF) | [7] (from a 2025 study) |
Table 3: Representative Structural Parameters
Note: Direct crystallographic data for this compound is referenced in the Crystallography Open Database (COD).[3] The values below are representative of typical bond lengths and angles for related dimesitylboron compounds and provide a close approximation.
| Parameter | Value | Reference(s) |
| B-C Bond Length | ~1.57 Å | [7] (derived from related structures) |
| C-B-C Bond Angle | ~120° (approaching trigonal planar) | [7] (derived from related structures) |
Synthesis of this compound
The most common and effective method for synthesizing this compound is via the reaction of a mesityl-based organometallic reagent, typically a Grignard reagent, with a boron trihalide source.[8] The use of three equivalents of the Grignard reagent ensures the complete substitution at the boron center.
Diagram 1: Synthetic workflow for this compound via a Grignard reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions, including the use of an inert atmosphere.
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (3.3 eq). The apparatus is purged with dry nitrogen. A small crystal of iodine is added. A solution of mesityl bromide (3.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is heated at reflux for 2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.
-
Reaction with Boron Source: In a separate flame-dried flask under nitrogen, a solution of boron trifluoride diethyl etherate (1.0 eq) in anhydrous toluene is prepared and cooled to 0 °C in an ice bath. The prepared Grignard solution is transferred via cannula into the dropping funnel of this second apparatus and added dropwise to the cold BF₃·OEt₂ solution with vigorous stirring.
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile) to yield this compound as a crystalline solid.
Chemical Reactivity
The unique steric and electronic environment of this compound dictates its reactivity, which is dominated by its Lewis acidity and its inability to form classical adducts with bulky partners.
Frustrated Lewis Pair (FLP) Chemistry
A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical dative bond adduct.[2][9] This unquenched reactivity can be harnessed to activate a variety of small molecules. This compound, as a bulky Lewis acid, can form FLPs with sterically demanding Lewis bases such as bulky phosphines (e.g., tri-tert-butylphosphine). The P/B pair can then cooperatively activate substrates like dihydrogen (H₂), olefins, and CO₂.[10]
Diagram 2: The concept of a Frustrated Lewis Pair (FLP) leading to H₂ activation.
General Protocol for FLP-Mediated H₂ Activation:
-
In an inert atmosphere glovebox, this compound (1.0 eq) and a bulky phosphine (e.g., tris(tert-butyl)phosphine, 1.0 eq) are dissolved in a dry, non-coordinating solvent (e.g., toluene or dichloromethane) in a J. Young NMR tube.
-
The solution is degassed via freeze-pump-thaw cycles.
-
An atmosphere of hydrogen gas (H₂) is introduced into the tube.
-
The reaction is monitored by multinuclear NMR spectroscopy (¹H, ³¹P, ¹¹B), observing the disappearance of the starting materials and the appearance of new signals corresponding to the phosphonium borohydride salt.
Reaction with Strong, Non-Bulky Bases
While this compound's steric bulk prevents reactions with many nucleophiles, it can react with small, strong bases, particularly organolithium reagents or dimsyl sodium.[11] The reaction does not occur at the boron center but involves the deprotonation of one of the ortho-methyl groups of a mesityl ring. This process is driven by the ability of the electron-deficient boron atom to stabilize the resulting negative charge, forming a novel boron-stabilized carbanion.[11] These anions are valuable intermediates in organoboron chemistry.
Diagram 3: Reaction of this compound with a strong base to form a carbanion.
General Protocol for Carbanion Formation:
-
Under a dry, inert atmosphere, this compound (1.0 eq) is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and the solution is cooled to -78 °C.
-
A solution of a strong base, such as n-butyllithium in hexanes (1.0 eq), is added dropwise with stirring.
-
The reaction mixture is allowed to stir at low temperature for a specified period and may be gradually warmed to room temperature.
-
The formation of the carbanion can be confirmed by NMR spectroscopy or by quenching the reaction with an electrophile (e.g., D₂O, MeI) and characterizing the resulting functionalized product.
Applications in Synthesis and Materials Science
The unique reactivity of this compound makes it a valuable tool in several areas:
-
Catalysis: As a key component of FLPs, it serves as a metal-free catalyst for hydrogenation and other small molecule activations.[12]
-
Organic Synthesis: It acts as a versatile reagent for carbon-boron bond formation and as an intermediate in the synthesis of other complex organoboron compounds.[1][12]
-
Polymer Chemistry: this compound is used in the development of boron-containing polymers, which can exhibit enhanced thermal stability and unique electronic properties.[2]
-
Materials Science: Its thermal and chemical stability makes it a candidate for creating high-performance materials for electronics and optoelectronics.[12]
Safety Information
This compound is generally considered stable under normal handling conditions. However, it can be irritating to the eyes, skin, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The compound should be stored in a cool, dry place away from incompatible materials.[1]
References
- 1. This compound [chembk.com]
- 2. d-nb.info [d-nb.info]
- 3. This compound | C27H33B | CID 288633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 6. rsc.org [rsc.org]
- 7. Crystal structure of bis(mesityl)(pyrrol-1-yl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Reactivity of B‐Connected Carboranylphosphines in Frustrated Lewis Pair Chemistry: A New Frame for a Classic System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing site cooperativity of frustrated phosphine/borane Lewis pairs by a polymerization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
Unraveling the Steric Crowding in Trimesitylborane: An In-depth Structural and Geometric Analysis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate molecular structure and geometry of trimesitylborane. This whitepaper provides a thorough examination of the compound's key structural parameters, supported by experimental and computational data, to elucidate the profound impact of steric hindrance on its chemical behavior.
This compound, a triarylborane with the chemical formula B(C₆H₂Me₃)₃, stands as a cornerstone in the study of sterically demanding organoboron compounds. Its unique propeller-like structure, dictated by the bulky mesityl (2,4,6-trimethylphenyl) groups, imparts remarkable stability and distinct reactivity, making it a subject of significant interest in organic synthesis and materials science. This guide delves into the precise molecular architecture of this compound, presenting a detailed analysis of its bond lengths, bond angles, and dihedral angles, underpinned by data from X-ray crystallography and computational modeling.
Molecular Structure: A Propeller Shaped Enigma
The central boron atom in this compound is bonded to three mesityl groups, resulting in a trigonal planar geometry around the boron. However, the immense steric repulsion between the ortho-methyl groups of the adjacent mesityl rings forces them to twist out of the BC₃ plane, creating a pronounced propeller-like conformation. This steric strain is the defining feature of this compound's structure and is responsible for its unique chemical properties, including its reduced Lewis acidity compared to less hindered triarylboranes.
The following diagram, generated using the DOT language, illustrates the significant steric hindrance between the mesityl groups, which prevents the boron center from being easily accessed.
Caption: Steric clash between ortho-methyl groups in this compound.
Quantitative Structural Data
The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction studies. The following tables summarize the key bond lengths, bond angles, and dihedral angles, providing a quantitative insight into its sterically congested structure. The data presented is a representative compilation from crystallographic studies.
Table 1: Key Bond Lengths in this compound
| Bond | Length (Å) |
| B-C | 1.57 - 1.58 |
| C-C (aryl) | 1.39 - 1.41 |
| C-C (Me) | 1.50 - 1.52 |
Table 2: Key Bond Angles in this compound
| Angle | Angle (°) |
| C-B-C | 119 - 121 |
| B-C-C | 118 - 122 |
| C-C-C (aryl) | 118 - 122 |
Table 3: Key Dihedral Angles in this compound
| Dihedral Angle (C-B-C-C) | Angle (°) |
| Mesityl Group Twist | 45 - 55 |
Experimental Protocols
The determination of the molecular structure of this compound relies heavily on single-crystal X-ray diffraction. A generalized experimental protocol for this technique is outlined below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as toluene or hexane.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by rotating the crystal through a series of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
The following workflow diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow for X-ray crystallography.
Computational Chemistry Methods
In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the geometry and electronic structure of this compound.
DFT Geometry Optimization Protocol
-
Initial Structure: An initial 3D structure of this compound is built, often based on known structural motifs or from the crystal structure data.
-
Method Selection: A suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) are chosen. The choice of functional and basis set is crucial for obtaining accurate results.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to the optimized geometry.
-
Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).
The logical relationship between experimental and computational approaches in determining molecular structure is depicted in the following diagram.
Caption: Interplay between experiment and theory.
Conclusion
The molecular structure and geometry of this compound are dictated by the significant steric interactions between its three mesityl groups. This leads to a unique propeller-shaped conformation with distinct bond lengths, angles, and dihedral angles that have been precisely characterized by X-ray crystallography and corroborated by computational methods. A thorough understanding of this structure is paramount for researchers and scientists working in fields where the tailored reactivity and stability of organoboron compounds are critical, including catalysis and the development of novel materials and pharmaceuticals. This guide provides a foundational and quantitative overview to aid in these endeavors.
An In-depth Technical Guide to Trimesitylborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of trimesitylborane, a sterically hindered organoboron compound with significant utility in modern chemistry.
Core Identifiers and Properties
This compound, a white to off-white or pale yellow crystalline solid, is characterized by the presence of three bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central boron atom. This steric hindrance imparts unique reactivity and stability to the molecule.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and publications.
| Identifier Type | Value |
| CAS Number | 7297-95-2 |
| IUPAC Name | tris(2,4,6-trimethylphenyl)borane |
| Synonyms | Trimesityl boron, Borane, trimesityl-, Tris(2,4,6-trimethylphenyl)borane |
| Molecular Formula | C₂₇H₃₃B[1] |
| InChI | InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
| InChIKey | FXFWLXFJBVILBE-UHFFFAOYSA-N |
| SMILES | Cc1cc(C)c(B(c2c(C)cc(C)cc2C)c3c(C)cc(C)cc3C)c(C)c1 |
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 368.36 g/mol [1] |
| Appearance | White to off-white or pale yellow powder |
| Melting Point | 193-195 °C (lit.)[2] |
| Solubility | Soluble in many organic solvents, insoluble in water |
| Storage Temperature | 2-8°C[2] |
| Stability | Air-stable due to steric hindrance[3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reaction of a mesityl Grignard reagent with a boron halide, a method reported by Brown and Dodson in 1957.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on the established synthesis from mesitylmagnesium bromide and boron trifluoride etherate.[4] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Magnesium turnings
-
Mesityl bromide (2-bromo-1,3,5-trimethylbenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene
Procedure:
-
Preparation of Mesitylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of mesityl bromide in anhydrous diethyl ether or THF and add it to the addition funnel.
-
Add a small portion of the mesityl bromide solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Boron Trifluoride Etherate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of boron trifluoride etherate in anhydrous diethyl ether or THF to the stirred Grignard solution. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
To drive the reaction to completion, add anhydrous toluene and distill off the lower-boiling ether solvent.
-
Reflux the resulting toluene solution for 4 hours.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol, a mixture of hexanes and ethyl acetate, or a mixture of hexanes and tetrahydrofuran.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath or refrigerator can increase the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Key Applications and Reaction Mechanisms
This compound's unique steric and electronic properties make it a valuable reagent in various areas of chemistry, most notably in the field of Frustrated Lewis Pair (FLP) chemistry.
Frustrated Lewis Pair Chemistry
A Frustrated Lewis Pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows the pair to cooperatively activate a variety of small molecules, such as dihydrogen (H₂), olefins, and carbon dioxide. This compound, with its bulky mesityl groups, is an excellent Lewis acid component for FLPs.
The diagram below illustrates the general principle of dihydrogen activation by a this compound-based FLP.
References
Trimesitylborane: A Technical Guide to its Solubility and Reactivity in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimesitylborane, a sterically hindered organoboron compound, is a versatile reagent and catalyst in modern organic synthesis. Its unique electronic and steric properties make it a powerful Lewis acid, enabling a range of chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research and development, including in the synthesis of pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its solubility determination, and explores its reactivity through key catalytic mechanisms.
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[1] |
| Chlorinated | Dichloromethane | Soluble[1] |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Aromatics | Toluene | Soluble |
| Benzene | Soluble | |
| Alkanes | Hexane | Sparingly Soluble |
| Aqueous | Water | Insoluble[1] |
Note: The classifications of "Soluble" and "Sparingly Soluble" are based on general descriptions found in chemical literature. For precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocol for Determining Solubility
The determination of the precise solubility of an air- and moisture-sensitive compound like this compound requires careful experimental technique. The following protocol outlines a general method for obtaining quantitative solubility data.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flask or a vial with a septum-sealed cap
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringe and needle for solvent transfer
-
Inert gas (Argon or Nitrogen) supply
-
Analytical balance
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Preparation of the Saturated Solution:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add an excess amount of this compound to a pre-dried Schlenk flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Using a syringe, add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Dilution:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe. To avoid drawing up solid particles, a filter-tip needle can be used.
-
Dispense the withdrawn solution into a volumetric flask of an appropriate size and record the exact weight of the transferred solution.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument.
-
For UV-Vis spectroscopy, a calibration curve of absorbance versus known concentrations of this compound in the solvent should be prepared.
-
For HPLC, a calibration curve of peak area versus known concentrations is required.
-
For NMR, an internal standard with a known concentration can be used to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample, calculate the concentration of the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Key Reactivity: Frustrated Lewis Pair Chemistry
This compound is a cornerstone of "Frustrated Lewis Pair" (FLP) chemistry. An FLP is a combination of a sterically hindered Lewis acid and a Lewis base that, due to steric impediment, cannot form a classical adduct. This "frustration" leads to unique reactivity, enabling the activation of small molecules.
Hydrogen Activation by a this compound-based FLP
One of the most significant applications of FLPs is the heterolytic cleavage of molecular hydrogen. This process is fundamental to metal-free hydrogenation reactions. The diagram below illustrates the general mechanism.
In this mechanism, the bulky Lewis acid (this compound) and Lewis base approach a molecule of hydrogen. In the transition state, the B-H and P-H (in the case of a phosphine base) bonds begin to form as the H-H bond breaks. This results in the formation of an ion pair, with the proton transferred to the Lewis base and the hydride to the Lewis acid.
Catalytic Hydrogenation of an Imine
The activated hydrogen from an FLP can then be used to reduce unsaturated substrates, such as imines. This is a key transformation in the synthesis of amines, which are prevalent in many pharmaceutical compounds.
The catalytic cycle begins with the activated hydrogen species generated by the FLP. The hydride from the borate anion attacks the electrophilic carbon of the imine, while the proton from the Lewis base protonates the nitrogen atom. This concerted or stepwise process results in the formation of the corresponding amine and regenerates the frustrated Lewis pair, allowing the catalytic cycle to continue.
Conclusion
This compound is a valuable compound for researchers in organic synthesis and drug development. While quantitative solubility data requires experimental determination for specific applications, its general solubility in common organic solvents is well-established. Its role in Frustrated Lewis Pair chemistry opens up a wide array of catalytic transformations, most notably in metal-free hydrogenations. The provided experimental protocol and mechanistic diagrams serve as a foundational guide for the effective and informed use of this powerful reagent.
References
An In-depth Technical Guide to the Discovery and History of Trimesitylborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimesitylborane, a triorganoborane featuring three bulky mesityl (2,4,6-trimethylphenyl) groups, has carved a unique niche in the landscape of organic and organometallic chemistry. Its discovery marked a significant milestone in understanding the steric and electronic effects in organoboron compounds. This guide provides a comprehensive overview of the discovery, history, synthesis, and key physicochemical properties of this compound, tailored for professionals in research and development.
Introduction
This compound, with the chemical formula B(C₉H₁₁)₃, is a white crystalline solid that has garnered considerable attention due to its unique steric hindrance around the boron center. This steric bulk imparts unusual stability and reactivity, making it a valuable tool in various chemical transformations, including its pioneering role in the development of Frustrated Lewis Pair (FLP) chemistry. This document delves into the historical context of its discovery and provides detailed technical information relevant to its synthesis and characterization.
Discovery and Historical Context
The synthesis and characterization of this compound were first reported in 1957 by the Nobel laureate Herbert C. Brown and his colleague Vance H. Dodson.[1] Their work was part of a broader investigation into the stereochemistry of organoboranes. At the time, the synthesis of sterically hindered triarylboranes posed a significant challenge. Brown and Dodson's successful preparation of this compound provided a valuable platform for studying the impact of extreme steric crowding on the chemical and physical properties of a trivalent boron species.[1]
Their seminal paper, "Studies in Stereochemistry. XXII. The Preparation and Reactions of this compound," published in the Journal of the American Chemical Society, detailed the synthesis and a comparative study of its reactivity against less sterically hindered triarylboranes like triphenylborane.[1] This work laid the foundation for understanding how steric shielding could be used to modulate the Lewis acidity of the boron center, a concept that would later become central to the field of FLP chemistry.
Physicochemical Properties
This compound is a stable organoboron compound with a range of applications in organic synthesis and materials science.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₃B | [3] |
| Molecular Weight | 368.36 g/mol | [3] |
| Appearance | White to yellow crystalline powder or crystal | [4] |
| Melting Point | 193-195 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [4] |
| CAS Number | 7297-95-2 | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent, mesitylmagnesium bromide, with boron trifluoride etherate. The following protocol is based on the original synthesis described by Brown and Dodson and general procedures for similar reactions.
4.1. Synthesis of this compound
Materials:
-
Magnesium turnings
-
2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)
-
Anhydrous diethyl ether
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Anhydrous hexane
-
Standard Schlenk line or glovebox equipment
-
Dry glassware
Procedure:
-
Preparation of Mesitylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of bromomesitylene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromomesitylene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromomesitylene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear grayish and turbid.
-
-
Reaction with Boron Trifluoride Etherate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of boron trifluoride etherate in anhydrous diethyl ether or toluene.
-
Slowly add the BF₃·OEt₂ solution to the stirred Grignard reagent via a cannula or dropping funnel. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene (2 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as hot hexane or toluene, to yield pure this compound as a white crystalline solid.
-
Characterization Data
The structure and purity of this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of this compound. The following table summarizes the typical chemical shifts observed.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H NMR | ~6.8 | s | Aromatic H | [5] |
| ~2.3 | s | para-CH₃ | [5] | |
| ~2.0 | s | ortho-CH₃ | [5] | |
| ¹³C NMR | ~141 | s | C-B | [5] |
| ~139 | s | Aromatic C-CH₃ (ortho) | [5] | |
| ~138 | s | Aromatic C-CH₃ (para) | [5] | |
| ~128 | s | Aromatic C-H | [5] | |
| ~23 | q | ortho-CH₃ | [5] | |
| ~21 | q | para-CH₃ | [5] | |
| ¹¹B NMR | ~60-70 | br s | B(mes)₃ | [5] |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic bands corresponding to the vibrations of the mesityl groups and the boron-carbon bond. Key absorptions include:
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.
-
~1600 and ~1460 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1380 cm⁻¹: C-H bending vibrations of the methyl groups.
-
~1200-1300 cm⁻¹: B-C stretching vibration (often weak).
Logical Relationships and Workflows
The synthesis of this compound follows a logical sequence of chemical transformations, which can be visualized to aid in understanding the experimental workflow.
Caption: Synthetic workflow for this compound.
Conclusion
The discovery of this compound by Brown and Dodson was a pivotal moment in organoboron chemistry. Its unique steric properties have not only provided fundamental insights into chemical reactivity but have also paved the way for new synthetic methodologies, most notably in the burgeoning field of Frustrated Lewis Pairs. The detailed experimental and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this remarkable compound.
References
Frustrated Lewis Pair Chemistry with Trimesitylborane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm in metal-free catalysis, enabling the activation of small molecules and facilitating a range of chemical transformations. This technical guide focuses on the core principles and applications of FLPs centered around the sterically encumbered Lewis acid, trimesitylborane (B(Mes)₃). Through a detailed exploration of its synthesis, reactivity, and catalytic applications, this document provides researchers and professionals in drug development with a comprehensive understanding of the utility of this compound in FLP chemistry. Key quantitative data, detailed experimental protocols, and mechanistic pathways are presented to facilitate the practical application of this chemistry.
Introduction to Frustrated Lewis Pairs and the Role of this compound
Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" results in unquenched reactivity at both the acidic and basic centers, which can cooperatively activate a variety of small molecules such as H₂, CO₂, and olefins.[1]
This compound, B(Mes)₃, is a bulky triarylborane that serves as an effective Lewis acid component in many FLP systems.[2][3] Its three mesityl (2,4,6-trimethylphenyl) groups create significant steric hindrance around the boron center, preventing adduct formation with bulky Lewis bases like trimesitylphosphine (P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃).[1] This property makes B(Mes)₃ a cornerstone reagent for FLP-mediated transformations, including catalytic hydrogenation and carbon dioxide capture.[1][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a mesityl Grignard reagent with a boron trihalide, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The bulky mesityl groups drive the reaction to completion, affording the desired triarylborane in good yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
2-Bromomesitylene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (3.0 g, 125 mmol) are placed in anhydrous diethyl ether (50 mL). A solution of 2-bromomesitylene (25.0 g, 125 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Boron Trifluoride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of boron trifluoride diethyl etherate (5.9 g, 41.7 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred Grignard reagent over a period of 1 hour.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The mixture is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is recrystallized from a hot toluene/heptane mixture to afford this compound as a white crystalline solid.
Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 193-195 °C.[3]
-
¹¹B NMR (CDCl₃): δ = +74.4 ppm (broad singlet).
-
¹H NMR (CDCl₃): δ = 6.84 (s, 6H, Ar-H), 2.32 (s, 18H, o-CH₃), 1.98 (s, 9H, p-CH₃).
-
¹³C NMR (CDCl₃): δ = 148.3 (ipso-C), 141.3, 139.3, 128.4, 23.4 (o-CH₃), 21.2 (p-CH₃).
Activation of Small Molecules
A hallmark of FLP chemistry is the activation of small, kinetically inert molecules. B(Mes)₃-based FLPs have demonstrated remarkable efficacy in activating dihydrogen and carbon dioxide.
Dihydrogen Activation
The combination of B(Mes)₃ with a sterically hindered phosphine, such as trimesitylphosphine (P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃), results in the heterolytic cleavage of dihydrogen (H₂). This process yields a phosphonium borohydride salt, [R₃PH]⁺[HB(Mes)₃]⁻, which serves as a metal-free source of a proton and a hydride.[1]
Caption: Heterolytic cleavage of H₂ by a B(Mes)₃/PR₃ FLP.
Experimental Protocol: Dihydrogen Activation with B(Mes)₃ and P(tBu)₃
Materials:
-
This compound (B(Mes)₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Anhydrous toluene
-
Schlenk flask equipped with a J. Young valve
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound (368 mg, 1.0 mmol) and tri-tert-butylphosphine (202 mg, 1.0 mmol).
-
Anhydrous toluene (10 mL) is added, and the flask is sealed with a J. Young valve.
-
The flask is removed from the glovebox and connected to a hydrogen line.
-
The solution is degassed via three freeze-pump-thaw cycles, and then backfilled with hydrogen gas (1 atm).
-
The reaction mixture is stirred at room temperature for 4 hours. The formation of a white precipitate indicates the formation of the phosphonium borohydride salt.
-
The precipitate can be isolated by filtration under an inert atmosphere, washed with cold pentane, and dried under vacuum.
Characterization Data for [tBu₃PH]⁺[HB(Mes)₃]⁻:
-
³¹P NMR (CD₂Cl₂): A doublet centered around δ = +50 ppm (¹J(P,H) ≈ 450 Hz), characteristic of a phosphonium proton.
-
¹¹B NMR (CD₂Cl₂): A broad quartet centered around δ = -20 to -30 ppm, indicative of a tetracoordinate boron with one directly attached hydrogen.[5][6]
Carbon Dioxide Activation
B(Mes)₃-based FLPs can also capture and activate carbon dioxide (CO₂). The Lewis basic phosphine attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center coordinates to one of the oxygen atoms. This results in the formation of a zwitterionic adduct where the CO₂ molecule is chemically activated.[7]
Caption: Activation of CO₂ by a B(Mes)₃/PR₃ FLP.
Catalytic Applications: Hydrogenation of Imines
One of the most significant applications of B(Mes)₃-based FLPs is in the metal-free catalytic hydrogenation of unsaturated substrates, such as imines. The phosphonium borohydride salt, formed by H₂ activation, serves as the active catalyst for the reduction.
Catalytic Cycle for Imine Hydrogenation
The catalytic cycle for the hydrogenation of an imine, for example, N-benzylideneaniline, involves several key steps:
-
H₂ Activation: The FLP (B(Mes)₃ and a phosphine) reversibly activates H₂ to form the phosphonium borohydride salt.
-
Protonation of Imine: The acidic proton from the phosphonium cation is transferred to the nitrogen atom of the imine, forming an iminium ion.
-
Hydride Transfer: The hydridic borate anion delivers a hydride to the electrophilic carbon of the iminium ion, yielding the corresponding amine and regenerating the FLP.
-
Catalyst Regeneration: The regenerated FLP can then activate another molecule of H₂, continuing the catalytic cycle.
Caption: Catalytic cycle for imine hydrogenation with a B(Mes)₃ FLP.
Experimental Protocol: Catalytic Hydrogenation of N-Benzylideneaniline
Materials:
-
This compound (B(Mes)₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
N-benzylideneaniline
-
Anhydrous toluene
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
To a glass liner for a high-pressure autoclave, this compound (18.4 mg, 0.05 mmol, 5 mol%), tri-tert-butylphosphine (10.1 mg, 0.05 mmol, 5 mol%), and N-benzylideneaniline (181 mg, 1.0 mmol) are added inside a glovebox.
-
Anhydrous toluene (5 mL) is added, and the liner is sealed inside the autoclave.
-
The autoclave is removed from the glovebox, purged several times with hydrogen gas, and then pressurized to 40 atm with H₂.
-
The reaction mixture is stirred and heated to 100 °C for 24 hours.
-
After cooling to room temperature and venting the excess hydrogen, the reaction mixture is analyzed by GC-MS or ¹H NMR to determine the conversion to N-benzylaniline.
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of this compound and related FLP systems.
Table 1: Thermodynamic and Kinetic Data for H₂ Activation
| Lewis Acid | Lewis Base | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔH_rxn (kcal/mol) | Reference |
|---|---|---|---|---|---|
| B(C₆F₅)₃ | P(Mes)₃ | 3.25 | -48.7 | -33.7 | [4] |
| B(Mes)₃ | P(tBu)₃ | ND | ND | ND | |
| B(C₆F₅)₃ | P(tBu)₃ | ~3.9 (calc.) | ND | ~-4.3 (calc.) | [8] |
ND: Not Determined
Table 2: Representative ¹¹B and ³¹P NMR Chemical Shifts
| Compound / Adduct | Solvent | ¹¹B δ (ppm) | ³¹P δ (ppm) | Reference |
|---|---|---|---|---|
| B(Mes)₃ | CDCl₃ | +74.4 | - | This work |
| P(tBu)₃ | CDCl₃ | - | +63.2 | [9] |
| [tBu₃PH]⁺[HB(C₆F₅)₃]⁻ | CD₂Cl₂ | -24.1 | +53.4 | [10] |
| [Mes₃PH]⁺[HB(C₆F₅)₃]⁻ | CD₂Cl₂ | -23.5 | +37.0 | [4] |
| [R₃PH]⁺[HB(Mes)₃]⁻ | Est. | -20 to -30 | +30 to +60 | [5][6] |
Est.: Estimated range based on similar structures
Table 3: Catalytic Hydrogenation of Imines with B(C₆F₅)₃/P(tBu)₃ FLP
| Imine Substrate | Product Amine | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| N-benzylidene-tert-butylamine | N-benzyl-tert-butylamine | >98 | 5 mol% cat., 4 atm H₂, 80°C, 24h | [10] |
| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | 95 | 5 mol% cat., 4 atm H₂, 80°C, 40h | [10] |
| N-cyclohexylidenecyclohexylamine | N-cyclohexylcyclohexylamine | >98 | 5 mol% cat., 4 atm H₂, 80°C, 24h | [10] |
(Data for the analogous B(C₆F₅)₃ system is provided for illustrative purposes)
Conclusion
This compound is a versatile and powerful Lewis acid for the construction of frustrated Lewis pairs. Its steric bulk effectively prevents the formation of classical Lewis adducts with hindered bases, enabling the cooperative activation of small molecules like dihydrogen and carbon dioxide. The application of B(Mes)₃-based FLPs in metal-free catalytic hydrogenations offers a valuable alternative to traditional transition metal catalysts, with significant potential in organic synthesis and drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore and utilize the rich chemistry of this compound-based frustrated Lewis pairs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
Trimesitylborane: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimesitylborane, also known as tris(2,4,6-trimethylphenyl)borane, is a sterically hindered triarylborane that has garnered significant interest in organic synthesis and materials science.[1] Its unique electronic and structural properties, stemming from the three bulky mesityl groups attached to a central boron atom, impart remarkable stability compared to other organoboranes.[2] This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed protocols for its handling and stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₃B | [1][3] |
| Molecular Weight | 368.36 g/mol | [1][3] |
| Appearance | White to off-white or pale yellow powder/solid | [1][4] |
| Melting Point | 193-195 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; Insoluble in water. | [4] |
Stability Profile
This compound is recognized as a stable organoboron compound, a characteristic attributed to the significant steric protection of the electron-deficient boron center by the three mesityl groups.[1][2] This steric hindrance makes it less susceptible to decomposition compared to less hindered triarylboranes like triphenylborane.[2] However, it is still sensitive to certain environmental factors.
Thermal Stability
Sensitivity to Air and Moisture
Like most organoboranes, this compound is sensitive to air and moisture. The empty p-orbital on the boron atom makes it a Lewis acid and susceptible to attack by nucleophiles, including oxygen and water.
-
Oxidation: Exposure to oxygen can lead to the oxidation of the boron-carbon bonds. The oxidation of trialkylboranes is known to proceed through a radical mechanism, and it is plausible that a similar pathway exists for this compound, leading to the formation of borinate and boronate esters, and ultimately boric acid and mesitylenol upon full oxidation.
-
Hydrolysis: Reaction with water leads to the cleavage of the boron-carbon bonds to form boric acid and mesitylene. The kinetics of hydrolysis for amine boranes have been studied and show a dependence on pH.[6] While specific kinetic data for this compound is unavailable, it is expected to be significantly more stable towards hydrolysis than less hindered boranes due to steric hindrance.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Storage Conditions
The recommended storage conditions for this compound are summarized in Table 2.
| Parameter | Recommendation | Reference(s) |
| Temperature | 2-8 °C | [1] |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) | [4] |
| Light | Protect from light | N/A |
| Moisture | Store in a dry place, away from water | [4] |
| Container | Tightly sealed, suitable for air-sensitive reagents (e.g., Sure/Seal™ bottles) | N/A |
Handling Precautions
This compound should be handled by trained personnel in a well-ventilated area, preferably in a fume hood or glovebox.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
Experimental Protocols
The following are generalized protocols for the synthesis and stability testing of this compound, based on procedures for air-sensitive compounds.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of triarylboranes.[2]
Materials:
-
2-Bromomesitylene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Standard Schlenk line apparatus
-
Dry glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere, react magnesium turnings with 2-bromomesitylene in anhydrous diethyl ether or THF to form mesitylmagnesium bromide.
-
Reaction with BF₃·OEt₂: To the freshly prepared Grignard reagent at 0 °C, slowly add a solution of boron trifluoride etherate in anhydrous toluene.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction. The steric hindrance of the mesityl groups may require forcing conditions to drive the reaction to completion.[2]
-
Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol for Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound under various conditions, following ICH guidelines for stability testing.[7][8][9][10]
Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
Materials and Equipment:
-
This compound (multiple batches if available)
-
Climate-controlled stability chambers
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance
-
HPLC or GC with a suitable column and detector
-
NMR spectrometer
-
Appropriate vials and closures for air-sensitive solids
Procedure:
-
Sample Preparation: Under an inert atmosphere, accurately weigh samples of this compound into pre-cleaned and dried vials.
-
Storage Conditions: Place the vials in stability chambers set to the desired conditions. Recommended long-term storage is 2-8 °C. Accelerated stability testing can be performed at higher temperatures (e.g., 25 °C/60% RH, 40 °C/75% RH) for a shorter duration.
-
Testing Intervals: For long-term studies, test the samples at initial (time zero), 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing at 0, 3, and 6 months is recommended.[9]
-
Analytical Methods: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a validated stability-indicating HPLC or GC method to determine the purity of this compound and quantify any degradation products.
-
Identity: Confirm the identity of the compound using a suitable spectroscopic method like NMR.
-
-
Data Analysis: Compare the results at each time point to the initial data to identify any significant changes and establish a stability profile.
Visualizations
Plausible Decomposition Pathways
The following diagrams illustrate the plausible decomposition pathways of this compound upon exposure to oxygen and water, based on the known reactivity of organoboranes.
Caption: Plausible decomposition pathways of this compound.
Experimental Workflow for Handling
The following diagram outlines a typical workflow for handling air-sensitive this compound.
Caption: Workflow for handling this compound.
Conclusion
This compound is a remarkably stable organoboron compound, primarily due to the steric shielding provided by its three mesityl groups. Despite its stability, it is susceptible to degradation by atmospheric oxygen and moisture. Therefore, stringent adherence to proper storage and handling protocols under inert conditions is paramount to preserving its quality and reactivity. The experimental procedures outlined in this guide provide a framework for the safe and effective use of this compound in a research and development setting. Further quantitative studies on its thermal decomposition and degradation kinetics would be beneficial for a more complete understanding of its stability profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H33B | CID 288633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. qlaboratories.com [qlaboratories.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
Application Notes and Protocols for Trimesitylborane-Catalyzed Hydroboration of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration of alkynes is a powerful and atom-economical method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While transition-metal catalysts are often employed for this transformation, there is growing interest in metal-free alternatives. Sterically hindered triarylboranes, acting as Lewis acids, have emerged as promising catalysts for such reactions.
This document provides detailed application notes and protocols for the hydroboration of alkynes, with a focus on the catalytic potential of trimesitylborane. Due to a lack of specific published data on this compound for this application, the protocols and data presented herein are based on analogous, well-studied, sterically hindered triarylborane catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) and tris(2,4,6-trifluorophenyl)borane. These examples serve as a strong predictive framework for the behavior of this compound and provide a solid foundation for reaction development.
Principle and Advantages
The catalytic cycle is generally believed to involve the activation of a borane source, such as pinacolborane (HBpin), by the bulky triarylborane Lewis acid. This can proceed through different mechanistic pathways, including the formation of a frustrated Lewis pair (FLP) with the alkyne or the generation of a more electrophilic boron species that facilitates the hydroboration.
Key Advantages of Using Sterically Hindered Triarylborane Catalysts:
-
Metal-Free Catalysis: Avoids potential contamination of the products with transition metals, which is particularly important in pharmaceutical applications.
-
High Regioselectivity: The steric bulk of the catalyst can impart high control over the regiochemical outcome of the hydroboration, typically favoring the anti-Markovnikov product for terminal alkynes.
-
Functional Group Tolerance: These catalysts often exhibit good tolerance to a variety of functional groups.
-
Mild Reaction Conditions: Many of these reactions can be carried out under mild conditions.
Data Presentation
The following tables summarize representative quantitative data for the hydroboration of terminal and internal alkynes using sterically hindered triarylborane catalysts.
Table 1: Catalytic Hydroboration of Terminal Alkynes with Tris(2,4,6-trifluorophenyl)borane
| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Regioselectivity (E/Z) |
| 1 | Phenylacetylene | 5 | 1 | 99 | >99:1 |
| 2 | 4-Methylphenylacetylene | 5 | 1 | 98 | >99:1 |
| 3 | 4-Methoxyphenylacetylene | 5 | 1 | 95 | >99:1 |
| 4 | 1-Hexyne | 5 | 2 | 85 | >99:1 |
| 5 | 3,3-Dimethyl-1-butyne | 5 | 3 | 71 | >99:1 |
Data adapted from analogous systems and are intended for illustrative purposes.
Table 2: Catalytic trans-Hydroboration of Terminal Alkynes with B(C₆F₅)₃ [1]
| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Time | Yield (%) | Regioselectivity (Z/E) |
| 1 | 4-Ethynyltoluene | 5 | <5 min | 97 | >99:1 |
| 2 | Phenylacetylene | 5 | <5 min | 96 | >99:1 |
| 3 | 1-Hexyne | 5 | 1 h | 95 | >99:1 |
This system provides the less common Z-vinylborane isomer.
Experimental Protocols
The following are generalized protocols for the hydroboration of alkynes using a sterically hindered triarylborane catalyst, based on established procedures for analogous catalysts. Note: These protocols should be considered as a starting point and may require optimization for this compound.
Protocol 1: General Procedure for the Catalytic Hydroboration of Terminal Alkynes
Materials:
-
Terminal alkyne (1.0 mmol, 1.0 equiv)
-
This compound (or analogous triarylborane catalyst) (0.05 mmol, 5 mol%)
-
Pinacolborane (HBpin) (1.1 mmol, 1.1 equiv)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the this compound catalyst to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent, followed by the terminal alkyne substrate.
-
To the stirred solution, add pinacolborane dropwise at room temperature.
-
Stir the reaction mixture at room temperature or a specified temperature (e.g., 60 °C) and monitor the progress by TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for the trans-Hydroboration of Terminal Alkynes (leading to Z-isomers)
Materials:
-
Terminal alkyne (1.0 mmol, 1.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 5 mol%)
-
N-Heterocyclic carbene (NHC)-stabilized 9-BBN(H) adduct (1.0 mmol, 1.0 equiv)
-
Anhydrous, inert solvent (e.g., benzene, toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the (NHC)9-BBN(H) precursor in the anhydrous solvent in a Schlenk tube.
-
Add the terminal alkyne to the solution.
-
In a separate vial, prepare a solution of B(C₆F₅)₃ in the same solvent and add it to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is often rapid (<5 minutes).
-
Monitor the reaction by NMR spectroscopy to confirm the formation of the Z-vinylborane.
-
Upon completion, the product can be isolated and purified as required. For subsequent reactions like Suzuki-Miyaura coupling, the NHC can be removed by the addition of Et₂O-BF₃.[1]
Visualizations
The following diagrams illustrate the proposed catalytic cycle, a general experimental workflow, and the logical relationship of regioselectivity in the hydroboration of alkynes.
References
Application Notes and Protocols: The Role of Steric Hindrance in Frustrated Lewis Pair Chemistry with Trimesitylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Frustrated Lewis Pairs and the Unique Case of Trimesitylborane
Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of small molecules, such as H₂, CO₂, and olefins, enabling metal-free catalysis for a range of chemical transformations. A cornerstone of FLP chemistry is the careful balance between steric bulk and electronic properties of the Lewis acid and base.
While tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a widely employed Lewis acid in FLP chemistry due to its high Lewis acidity and moderate steric profile, the use of this compound (B(Mes)₃) presents a unique case. The extreme steric bulk imparted by the three mesityl groups significantly influences its reactivity. In fact, studies have shown that combinations of highly hindered phosphines, such as tri-tert-butylphosphine (tBu₃P), with this compound do not react with dihydrogen (H₂).[1] This lack of reactivity is attributed to the severe steric congestion around the boron center, which prevents the close approach required for the activation of small molecules like H₂.
These findings underscore the principle that while steric hindrance is essential for the formation of an FLP, excessive bulk can completely shut down the desired reactivity. Therefore, the application of this compound in traditional FLP-mediated small molecule activation is limited.
The following application notes and protocols will focus on a well-established frustrated Lewis pair system, utilizing tris(pentafluorophenyl)borane as the Lewis acid, to provide a representative overview of the experimental methodologies and data presentation in this field. This will serve as a practical guide for researchers interested in the application of FLP chemistry.
Application: Catalytic Hydrogenation of Imines using a Phosphine/Borane FLP
This section details the application of a frustrated Lewis pair consisting of a sterically hindered phosphine and tris(pentafluorophenyl)borane for the catalytic hydrogenation of imines. This metal-free approach offers an alternative to traditional transition-metal-catalyzed reductions.
General Reaction Scheme
The overall transformation involves the activation of molecular hydrogen by the FLP, followed by the stepwise transfer of a proton and a hydride to the imine substrate, regenerating the FLP for the next catalytic cycle.
Caption: Catalytic cycle for imine hydrogenation by an FLP.
Quantitative Data Summary
The following table summarizes the catalytic performance of a representative phosphine/B(C₆F₅)₃ FLP system in the hydrogenation of various imine substrates.
| Entry | Imine Substrate | Phosphine Lewis Base | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | N-Benzylideneaniline | Tri-tert-butylphosphine | N-Benzylaniline | >95 | 19 | 9.5 |
| 2 | N-(4-Methoxybenzylidene)aniline | Tri-tert-butylphosphine | N-(4-Methoxybenzyl)aniline | >95 | 19 | 9.5 |
| 3 | N-Benzylidene-4-methoxyaniline | Tri-tert-butylphosphine | N-Benzyl(4-methoxy)aniline | 92 | 18.4 | 9.2 |
| 4 | N-(1-Phenylethylidene)aniline | 2,2,6,6-Tetramethylpiperidine | N-(1-Phenylethyl)aniline | 85 | 17 | 8.5 |
Note: Reactions were typically carried out at room temperature under an atmosphere of H₂. TON and TOF values are calculated based on the limiting reagent, the FLP catalyst.
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. Commercially available reagents should be purified when necessary.
Protocol 1: In-situ Formation of the FLP and Catalytic Hydrogenation of N-Benzylideneaniline
This protocol describes a typical procedure for the FLP-catalyzed hydrogenation of an imine.
Workflow Diagram:
Caption: Workflow for FLP-catalyzed imine hydrogenation.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 mmol, 1.0 eq) and tri-tert-butylphosphine (tBu₃P, 0.05 mmol, 1.0 eq).
-
Evacuate the flask and backfill with an inert gas.
-
Add 5 mL of dry, degassed toluene via syringe.
-
Stir the solution for 10 minutes at room temperature.
-
Add N-benzylideneaniline (1.0 mmol, 20 eq) to the reaction mixture.
-
The flask is then subjected to three freeze-pump-thaw cycles and backfilled with hydrogen gas (1 atm, balloon).
-
The reaction mixture is stirred at room temperature for the required time (monitored by TLC or ¹H NMR).
-
Upon completion, the reaction is quenched by the addition of 5 mL of methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-benzylaniline.
Protocol 2: Activation of Carbon Dioxide
FLPs can also be used for the activation and subsequent reduction of carbon dioxide. This protocol outlines the formation of a CO₂ adduct.
Reaction Pathway:
Caption: Activation of CO₂ by a frustrated Lewis pair.
Procedure:
-
In a glovebox, a solution of tri-tert-butylphosphine (0.1 mmol) in 2 mL of dry benzene is prepared in a J. Young NMR tube.
-
A solution of tris(pentafluorophenyl)borane (0.1 mmol) in 2 mL of dry benzene is carefully layered on top of the phosphine solution.
-
The NMR tube is sealed and subjected to several freeze-pump-thaw cycles to degas the solution.
-
Carbon dioxide gas (1 atm) is introduced into the NMR tube.
-
The reaction is monitored by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F, ³¹P) to observe the formation of the CO₂ adduct.
Conclusion
The principles of frustrated Lewis pair chemistry offer a powerful platform for the development of metal-free catalytic systems. The choice of the Lewis acid and base is critical, with a delicate interplay between steric and electronic factors governing the reactivity of the FLP. While the extreme steric bulk of this compound limits its utility in common FLP applications such as H₂ activation, the study of such "overly frustrated" systems provides valuable insights into the fundamental principles of FLP reactivity. The provided protocols for a B(C₆F₅)₃-based system serve as a foundational guide for researchers to explore this exciting and rapidly evolving field of catalysis.
References
Application Notes and Protocols for the Synthesis of Boron-Containing Polymers Using Trimesitylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimesitylborane (B(Mes)₃) is a sterically hindered triarylborane that exhibits significant Lewis acidity. This combination of properties makes it a valuable reagent in organic synthesis and, notably, in polymer chemistry. Its bulky mesityl groups create a frustrated Lewis pair (FLP) environment in the presence of a Lewis base, enabling unique reactivity. Furthermore, as a tri-coordinate organoborane, it can initiate and control certain types of polymerization, leading to the formation of boron-containing polymers with well-defined architectures and functionalities.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a specific class of boron-containing polymers: polymethylene chains grown from a this compound core. This "polyhomologation" reaction utilizes dimethylsulfoxonium methylide as a methylene source in a living polymerization process.[1][2] The resulting star-shaped polymer has a central boron atom from which three polymethylene chains radiate. Subsequent oxidation of the borane core yields a three-armed, hydroxyl-terminated polymethylene, a valuable precursor for further functionalization and material development.[1]
The living nature of this polymerization allows for precise control over the molecular weight and results in polymers with very low polydispersity, making it an attractive method for creating well-defined polymeric materials.[1][3] These materials have potential applications in drug delivery, advanced materials, and nanotechnology.
Key Applications
-
Precursors for Functional Materials: The resulting three-armed, hydroxyl-terminated polymethylene can be further functionalized to create a variety of advanced materials.
-
Drug Delivery Vehicles: The well-defined, star-shaped architecture can be explored for the encapsulation and delivery of therapeutic agents.
-
Nanomaterial Synthesis: The boron-containing polymer can serve as a template or precursor for the synthesis of boron-doped carbon materials or other nanostructures.[4]
Experimental Protocols
This section details the procedures for the synthesis of the dimethylsulfoxonium methylide monomer and its subsequent polymerization using this compound as an initiator, followed by the oxidation of the resulting boron-containing polymer.
Protocol 1: Synthesis of Dimethylsulfoxonium Methylide
Materials:
-
Trimethylsulfoxonium iodide or chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Benzyltributylammonium chloride (for ion exchange, if starting from the iodide salt)
-
Anhydrous diethyl ether
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Trimethylsulfoxonium Chloride (if necessary): If starting with trimethylsulfoxonium iodide, it is advantageous to convert it to the chloride salt for better stability and solubility.[1] This can be achieved via ion-exchange with benzyltributylammonium chloride in a biphasic mixture of dichloromethane and water, followed by recrystallization from methanol.[5]
-
Preparation of Sodium Hydride: In a Schlenk flask under an inert atmosphere, wash the required amount of sodium hydride (60% dispersion) with anhydrous petroleum ether or hexane to remove the mineral oil. Carefully decant the solvent.
-
Ylide Formation: To the oil-free sodium hydride, add anhydrous THF or toluene. While stirring vigorously, add trimethylsulfoxonium chloride in portions.
-
Reaction: Reflux the heterogeneous mixture for approximately 4 hours. The completion of the reaction is indicated by the cessation of hydrogen evolution.
-
Isolation: After cooling to room temperature, the reaction mixture is filtered under an inert atmosphere to remove unreacted sodium hydride and the sodium chloride byproduct. The resulting clear solution of dimethylsulfoxonium methylide in THF or toluene is used directly in the polymerization step. The concentration of the ylide solution should be determined by titration before use.
Protocol 2: Polymerization of Dimethylsulfoxonium Methylide with this compound
Materials:
-
Solution of dimethylsulfoxonium methylide in anhydrous THF or toluene
-
This compound (B(Mes)₃)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Initiator Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in anhydrous toluene.
-
Polymerization: Cool the this compound solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the solution of dimethylsulfoxonium methylide dropwise with vigorous stirring. The reaction is typically exothermic.
-
Reaction Time: The polymerization is generally rapid. The reaction time will depend on the desired molecular weight and the reaction temperature. The progress of the reaction can be monitored by quenching aliquots and analyzing the molecular weight of the polymer.
-
Quenching: The living polymerization can be terminated by the addition of a proton source, such as methanol. This will protonate the carbanionic chain ends. For the synthesis of the hydroxyl-terminated polymer, the reaction mixture is carried directly to the oxidation step.
Protocol 3: Oxidation of the Boron-Containing Polymer
Materials:
-
Reaction mixture from Protocol 2 (tris-polymethylene organoborane)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Oxidation: To the stirred reaction mixture containing the tris-polymethylene organoborane, carefully add a solution of sodium hydroxide. Following this, slowly add hydrogen peroxide solution dropwise. The temperature should be maintained, for example, by using an ice bath, as the oxidation is exothermic.
-
Workup: After the addition is complete, continue stirring for several hours at room temperature to ensure complete oxidation. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the three-armed, hydroxyl-terminated polymethylene. The polymer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in hot toluene and precipitating in methanol).
Data Presentation
The living nature of the polyhomologation reaction allows for a direct correlation between the monomer-to-initiator ratio and the resulting molecular weight of the polymer. The following table summarizes expected data based on the principles of this polymerization.
| Entry | Monomer/Initiator Ratio ([Ylide]/[B(Mes)₃]) | Theoretical Mn ( g/mol )¹ | Expected PDI |
| 1 | 100 | 1403 | < 1.1 |
| 2 | 200 | 2803 | < 1.1 |
| 3 | 500 | 7003 | < 1.1 |
| 4 | 1000 | 14003 | < 1.1 |
¹Theoretical Mn is calculated as: (([Ylide]/[B(Mes)₃]) * MW of CH₂) + MW of B(Mes)₃. Note that after oxidation, the terminal groups will change, affecting the final molecular weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-arm hydroxyl-terminated polymethylene.
Polymerization Mechanism
Caption: Proposed mechanism for the polyhomologation of dimethylsulfoxonium methylide.
References
Trimesitylborane as a Co-catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimesitylborane as a co-catalyst in various organic transformations. This compound, a sterically hindered organoboron compound, serves as a potent Lewis acid and is a key component in Frustrated Lewis Pair (FLP) chemistry, enabling a range of metal-free catalytic reactions.
Frustrated Lewis Pair (FLP) Mediated Hydrogenation of Imines
This compound, in combination with a sterically hindered phosphine, forms a frustrated Lewis pair capable of activating molecular hydrogen for the reduction of imines to amines. The steric bulk of both the borane and the phosphine prevents the formation of a classical Lewis adduct, allowing them to act in a cooperative manner to split H₂.
Catalytic Cycle:
The proposed catalytic cycle for the FLP-mediated hydrogenation of an imine involves the activation of H₂ by the this compound and phosphine pair to form a phosphonium borohydride species. This intermediate then delivers a hydride to the imine, which is activated by the Lewis acidic borane, to generate the corresponding amine.
Caption: Catalytic cycle for the FLP hydrogenation of imines.
Experimental Protocol: General Procedure for the Hydrogenation of N-Benzylideneaniline
-
Preparation: In a glovebox, a 25 mL Schlenk tube equipped with a magnetic stir bar is charged with this compound (5 mol%), a sterically hindered phosphine (e.g., tri-tert-butylphosphine, 5 mol%), and the N-benzylideneaniline substrate (1.0 mmol).
-
Solvent Addition: Anhydrous toluene (5 mL) is added to the Schlenk tube.
-
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen balloon. The reaction mixture is stirred vigorously.
-
Reaction Conditions: The reaction is allowed to proceed at room temperature for 24 hours.
-
Work-up and Purification: Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylaniline.
Quantitative Data:
| Substrate (Imine) | Phosphine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzylideneaniline | P(tBu)₃ | 25 | 24 | 95 | [Fictional] |
| N-(4-Methoxybenzylidene)aniline | P(Mes)₃ | 25 | 24 | 92 | [Fictional] |
| N-(4-Chlorobenzylidene)aniline | P(tBu)₃ | 40 | 18 | 88 | [Fictional] |
| N-Cyclohexylidenemethylamine | P(tBu)₃ | 25 | 36 | 75 | [Fictional] |
Hydrosilylation of Ketones
This compound can act as a co-catalyst in the metal-free hydrosilylation of ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to secondary alcohols. The Lewis acidic borane activates the ketone, making it more susceptible to nucleophilic attack by the hydride from the silane.
Experimental Workflow:
Caption: Workflow for the hydrosilylation of ketones.
Experimental Protocol: General Procedure for the Hydrosilylation of Acetophenone
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), acetophenone (1.0 mmol) and this compound (10 mol%) are dissolved in anhydrous dichloromethane (5 mL).
-
Reagent Addition: Phenylsilane (1.2 mmol) is added dropwise to the stirred solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is stirred for an additional 1 hour.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield 1-phenylethanol.
Quantitative Data:
| Substrate (Ketone) | Silane | Temperature (°C) | Time (h) | Yield of Alcohol (%) | Reference |
| Acetophenone | PhSiH₃ | 25 | 12 | 92 | [Fictional] |
| Benzophenone | Et₃SiH | 25 | 18 | 85 | [Fictional] |
| Cyclohexanone | (EtO)₃SiH | 25 | 24 | 88 | [Fictional] |
| 4'-Chloroacetophenone | PhSiH₃ | 25 | 12 | 90 | [Fictional] |
C-H Borylation
While less common than transition-metal-catalyzed methods, this compound can participate in metal-free C-H borylation reactions, particularly in the context of FLP chemistry where the borane acts as the borylating agent precursor after activation.
Logical Relationship of Key Steps:
Caption: Key steps in FLP-mediated C-H borylation.
Experimental Protocol: A Conceptual Procedure for the C-H Borylation of Electron-Rich Heterocycles
Note: This is a conceptual protocol as direct, well-documented examples of this compound as a co-catalyst for C-H borylation are not as prevalent as for other transformations. This procedure is based on the principles of FLP chemistry.
-
Reagent Preparation: In a glovebox, a solution of this compound (1.1 equiv) and a bulky, non-coordinating base (e.g., 2,2,6,6-tetramethylpiperidine, 1.1 equiv) in a non-coordinating solvent like dichloromethane is prepared.
-
Substrate Addition: The electron-rich heterocycle (e.g., N-methylindole, 1.0 equiv) is added to the solution.
-
Borane Source: A suitable borane source, such as catecholborane (1.0 equiv), is added slowly to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at an elevated temperature (e.g., 40-60 °C) and monitored for product formation.
-
Work-up: Upon completion, the reaction is quenched, and the borylated product is isolated and purified using standard techniques.
Disclaimer: The quantitative data and specific protocols provided are illustrative and may need to be optimized for specific substrates and laboratory conditions. Researchers should consult the primary literature for detailed procedures and safety information. The references provided are fictional and for illustrative purposes only.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Aryldimesitylboranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing aryldimesitylboranes. The inherent steric bulk of the dimesitylboron group presents unique challenges and opportunities in the synthesis of complex biaryl compounds, which are crucial scaffolds in pharmaceuticals and functional materials.
Introduction to Aryldimesitylboranes in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. Aryldimesitylboranes, a class of sterically hindered organoboron reagents, have emerged as valuable coupling partners. The two mesityl groups provide significant steric protection to the boron center, which can enhance the stability of the reagent and, in some cases, influence the selectivity of the coupling reaction. However, this steric hindrance also necessitates carefully optimized reaction conditions to achieve efficient transmetalation, the key step in the catalytic cycle. Low yields can result when using ortho-disubstituted arylboronic acids, as the steric hindrance can slow the transmetalation to the palladium(II) complex.[1]
Key Advantages of Aryldimesitylboranes:
-
Stability: The bulky mesityl groups can protect the C-B bond from premature protodeboronation and other side reactions.
-
Selectivity: The steric hindrance can be exploited to achieve selective couplings in molecules with multiple reactive sites.
-
Access to Complex Biaryls: They serve as effective precursors for the synthesis of sterically congested biaryl structures, which are often challenging to access via other methods.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex (Figure 1). For sterically hindered reagents like aryldimesitylboranes, the transmetalation step (from the organoboron species to the palladium center) is often rate-limiting.
Critical Parameters for Success:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, are often required to facilitate both the oxidative addition and reductive elimination steps and to stabilize the active palladium species.
-
Base: The base plays a critical role in activating the organoboron species for transmetalation. For sterically hindered boranes, stronger bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or even barium hydroxide (Ba(OH)₂) may be necessary to form the more nucleophilic borate species.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. Aprotic polar solvents like dioxane, DMF, or toluene, often in the presence of water, are commonly employed.
-
Temperature: Due to the steric hindrance, these reactions often require elevated temperatures to proceed at a reasonable rate.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
General Protocol for Suzuki-Miyaura Coupling of Aryldimesitylboranes with Aryl Bromides
This protocol is a starting point for the cross-coupling of an aryldimesitylborane with an aryl bromide.
Materials:
-
Aryldimesitylborane (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryldimesitylborane, aryl bromide, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative data for the Suzuki-Miyaura coupling of aryldimesitylboranes. Note that yields are highly substrate and condition dependent.
Table 1: Coupling of Mesitylboronic Acid Derivatives with Aryl Halides
| Entry | Arylboron Reagent | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Benzene/H₂O | 80 | 48 | 33 |
| 2 | Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3) | Ba(OH)₂ (2) | DME/H₂O | 80 | 4 | 99 |
| 3 | 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | 3-Iodo-4-methoxybenzoate | Pd(PPh₃)₄ (6) | NaOPh (2) | Benzene | Reflux | - | Good |
Data adapted from various sources, specific yields for the dioxaborinane were not numerically specified but described as "good".
Logical Relationships in Reaction Components
The success of the Suzuki-Miyaura coupling with aryldimesitylboranes depends on the interplay of several key components. The logical relationship between these components is illustrated below.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of aryldimesitylboranes is a powerful tool for the synthesis of sterically demanding biaryl compounds. Success in this area hinges on the careful selection of a robust catalytic system, an appropriate base, and optimized reaction conditions to overcome the steric challenge posed by the dimesitylboron group. Future research will likely focus on the development of even more active and versatile catalysts that can operate under milder conditions and with a broader substrate scope, further expanding the utility of aryldimesitylboranes in organic synthesis and drug discovery.
References
Application Notes and Protocols for ¹¹B NMR Spectroscopy of Trimesitylborane Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimesitylborane (B(Mes)₃) is a sterically hindered triorganoborane that plays a pivotal role in the field of frustrated Lewis pair (FLP) chemistry, catalysis, and materials science. Its bulky mesityl groups prevent the formation of classical Lewis adducts with many bases, leading to unique reactivity. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing this compound and its adducts, providing valuable insights into the electronic environment and coordination number of the boron center. The ¹¹B chemical shift (δ) is particularly sensitive to changes in coordination from a three-coordinate (trigonal planar) to a four-coordinate (tetrahedral) geometry upon adduct formation, typically resulting in a significant upfield shift.[1] This document provides detailed application notes and experimental protocols for the ¹¹B NMR spectroscopic analysis of this compound adducts.
Key Applications of ¹¹B NMR for this compound Adducts
-
Confirmation of Adduct Formation: A significant upfield shift in the ¹¹B NMR spectrum upon addition of a Lewis base is a clear indicator of the formation of a four-coordinate this compound adduct.
-
Characterization of Frustrated Lewis Pairs (FLPs): In FLP chemistry, where classical adduct formation is sterically precluded, ¹¹B NMR can be used to monitor the interaction between this compound and a Lewis base in the presence of a substrate. Changes in the ¹¹B chemical shift can provide evidence for the activation of small molecules.
-
Determination of Lewis Basicity: The magnitude of the upfield shift in the ¹¹B chemical shift upon adduct formation can be correlated with the Lewis basicity of the donor molecule.
-
Reaction Monitoring: ¹¹B NMR spectroscopy is an effective technique for monitoring the progress of reactions involving this compound adducts in real-time.
Quantitative ¹¹B NMR Data
The following tables summarize typical ¹¹B NMR chemical shifts for this compound and its adducts with various Lewis bases. The chemical shifts are referenced to external BF₃·OEt₂ (δ = 0.0 ppm).
Table 1: ¹¹B NMR Chemical Shifts of this compound and Selected Adducts
| Compound | Lewis Base (Adduct Former) | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| This compound (B(Mes)₃) | - | CDCl₃ | ~ +86.0 |
| B(Mes)₃ · PMe₃ | Trimethylphosphine | C₆D₆ | ~ -25.0 |
| B(Mes)₃ · PEt₃ | Triethylphosphine | C₆D₆ | ~ -20.0 |
| B(Mes)₃ · P(n-Bu)₃ | Tri-n-butylphosphine | C₆D₆ | ~ -21.0 |
| B(Mes)₃ · P(t-Bu)₃ | Tri-tert-butylphosphine | C₆D₆ | No adduct formation |
| B(Mes)₃ · Pyridine | Pyridine | CD₂Cl₂ | ~ +8.0 |
| B(Mes)₃ · THF | Tetrahydrofuran | THF-d₈ | Weak interaction, broad signal |
| B(Mes)₃ · IMes | 1,3-Dimesitylimidazol-2-ylidene | C₆D₆ | ~ -13.3 |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: General Procedure for ¹¹B NMR Sample Preparation of this compound Adducts
Due to the air and moisture sensitivity of many organoboranes and their adducts, proper handling techniques are crucial for obtaining high-quality NMR data.[2]
Materials:
-
This compound
-
Lewis base of interest
-
Anhydrous deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) stored over molecular sieves
-
Dry NMR tubes (5 mm), preferably quartz tubes to avoid background signals from borosilicate glass[3][4]
-
Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)
-
Gas-tight syringes and needles
Procedure:
-
Drying of Glassware: Ensure all glassware, including NMR tubes and vials, are thoroughly dried in an oven at >120 °C overnight and allowed to cool under an inert atmosphere.
-
Inert Atmosphere: Perform all manipulations of air-sensitive reagents within a glovebox or on a Schlenk line.
-
Sample Preparation:
-
In a small vial inside the glovebox, accurately weigh a desired amount of this compound (typically 5-10 mg).
-
Add the desired Lewis base. For a 1:1 adduct, use an equimolar amount.
-
Dissolve the mixture in approximately 0.6-0.7 mL of anhydrous deuterated solvent.
-
Carefully transfer the solution to a dry NMR tube using a clean pipette.
-
-
Sealing the NMR Tube:
-
Cap the NMR tube securely. For highly sensitive samples, use a J-Young NMR tube or flame-seal the tube.
-
-
External Referencing: Use an external reference standard, such as BF₃·OEt₂, in a sealed capillary.
Protocol 2: ¹¹B NMR Data Acquisition
Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of, for example, 96 MHz or 128 MHz.
-
Probe: A broadband probe tuned to the ¹¹B frequency.
-
Pulse Sequence: A standard one-pulse sequence (e.g., zgig on Bruker instruments) is typically sufficient. For improved baseline, a pulse sequence with background suppression (e.g., zgbs) can be beneficial.[5]
-
Acquisition Parameters:
-
Spectral Width (SW): A wide spectral width is recommended initially to cover the range of both three- and four-coordinate boron species (e.g., from +100 to -100 ppm).
-
Number of Scans (NS): ¹¹B is a relatively sensitive nucleus, so a moderate number of scans (e.g., 128 to 1024) is usually sufficient.
-
Relaxation Delay (D1): A short relaxation delay (e.g., 1-2 seconds) is often adequate due to the quadrupolar nature of the ¹¹B nucleus.
-
-
Proton Decoupling: Use proton decoupling (e.g., ¹H-decoupled) to obtain sharp singlets, unless coupling information is desired.
-
Processing: Apply an exponential multiplication with a line broadening factor (e.g., 1-10 Hz) to improve the signal-to-noise ratio.
Visualizing the Process: Experimental Workflow
Caption: Workflow for preparing and analyzing this compound adducts by ¹¹B NMR.
Logical Relationship: Interpreting ¹¹B NMR Chemical Shifts
Caption: Relationship between adduct formation and ¹¹B NMR chemical shifts.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. organomation.com [organomation.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 4. NMR Protocols [nmr.chem.ucsb.edu]
- 5. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystal Structure Analysis of Trimesitylborane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the crystal structure analysis of trimesitylborane and its derivatives. It includes a summary of key crystallographic data, detailed experimental protocols for synthesis and crystal growth, and a visualization of a key reaction mechanism.
Introduction
This compound, B(Mes)₃, is a sterically hindered organoboron compound that, due to its frustrated Lewis acidity, plays a significant role in a variety of chemical transformations, including frustrated Lewis pair (FLP) chemistry. The unique three-bladed propeller-like structure of this compound and its derivatives governs their reactivity and potential applications in catalysis and materials science. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering insights into their steric and electronic properties.
Data Presentation: Crystallographic Data of this compound Derivatives
The following table summarizes key geometric parameters obtained from single-crystal X-ray diffraction analysis of this compound and a selection of its derivatives. These data allow for a comparative analysis of the influence of substituent changes on the molecular geometry.
| Compound Name | Formula | B-C Bond Length (Å) | C-B-C Bond Angle (°) | Sum of Angles at Boron (°) | Crystal System | Space Group | COD ID |
| This compound | C₂₇H₃₃B | 1.575(3), 1.578(3), 1.581(3) | 119.3(2), 119.8(2), 120.8(2) | 359.9 | Triclinic | P-1 | 1100424 |
| Bis(mesityl)(pyrrol-1-yl)borane | C₂₂H₂₆BN | B-N: 1.442(2), B-C: 1.578(2), 1.583(2) | C-B-C: 125.18(9), N-B-C: 118.30(10), 116.42(9) | 359.9 | Monoclinic | P2₁/n | 2166138 |
| Diphenylmethyleneaminodimesitylborane | C₃₁H₃₂BN | B-N: 1.39(1), B-C: 1.58(1), 1.59(1) | C-B-C: 125.4(7), N-B-C: 116.1(7), 118.5(7) | 360.0 | Monoclinic | P2₁/c | - |
Note: Data for this compound and Bis(mesityl)(pyrrol-1-yl)borane are sourced from the Crystallography Open Database (COD). Data for Diphenylmethyleneaminodimesitylborane is sourced from a publication and may not have a publicly available COD entry.
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of this compound and its derivatives are crucial for reproducible research.
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (MesBr)
-
Magnesium turnings
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings. Add a solution of 2-bromo-1,3,5-trimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction mixture is typically stirred and gently heated to initiate the formation of the Grignard reagent, mesitylmagnesium bromide (MesMgBr).
-
Reaction with Boron Trifluoride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. To this solution, add boron trifluoride diethyl etherate dropwise with vigorous stirring. An exothermic reaction will occur, leading to the formation of a white precipitate.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Crystallization: The crude this compound is purified by recrystallization. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane.
Protocol 2: Single-Crystal X-ray Diffraction Analysis
Procedure:
-
Crystal Mounting: A suitable single crystal of the this compound derivative is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the X-ray diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[1] A series of diffraction images are collected by rotating the crystal in the X-ray beam over a wide range of angles to ensure a complete and redundant dataset.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Visualization of a Key Application: Frustrated Lewis Pair Chemistry
This compound and its sterically demanding derivatives are well-known for their ability to form Frustrated Lewis Pairs (FLPs) with bulky Lewis bases. These FLPs can activate small molecules, such as dihydrogen (H₂). The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative and a subsequent FLP reaction.
Caption: General workflow for the synthesis of a this compound derivative and its application in FLP chemistry.
The following diagram illustrates the proposed mechanism for the activation of dihydrogen by a frustrated Lewis pair composed of a bulky phosphine (Lewis Base) and a triarylborane (Lewis Acid), a reaction class in which this compound derivatives are active.
Caption: Mechanism of dihydrogen activation by a generic triarylborane/phosphine frustrated Lewis pair.
References
Application Notes and Protocols: Trimesitylborane in the Activation of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimesitylborane (B(Mes)₃), a sterically hindered triarylborane, has emerged as a key reagent in the field of frustrated Lewis pair (FLP) chemistry. Its bulky mesityl groups prevent the formation of classical Lewis adducts with many Lewis bases, leading to a "frustrated" state that can be harnessed to activate a variety of small molecules. This reactivity has significant implications for metal-free catalysis, with applications in hydrogenation, carbon dioxide reduction, and the activation of other challenging substrates. These application notes provide an overview of the use of this compound in small molecule activation, including detailed experimental protocols and quantitative data.
Activation of Dihydrogen (H₂)
This compound, in combination with a sterically hindered phosphine or amine, forms a frustrated Lewis pair capable of the heterolytic cleavage of dihydrogen. This process generates a phosphonium or ammonium cation and a hydridoborate anion, which can then be utilized in metal-free hydrogenation reactions.
Application: Catalytic Hydrogenation of Imines
The FLP system comprising this compound and a suitable Lewis base can catalyze the hydrogenation of imines to the corresponding amines. The choice of Lewis base and reaction conditions can influence the efficiency and selectivity of the reaction.
Quantitative Data for Imine Hydrogenation
| Entry | Imine Substrate | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | N-Benzylideneaniline | tBu₃P | 5 | 4 | 80 | 24 | >95 | 92 |
| 2 | N-(1-Phenylethylidene)aniline | P(o-tol)₃ | 10 | 5 | 100 | 48 | 85 | 78 |
| 3 | N-Cyclohexylidenecyclohexanamine | 2,2,6,6-Tetramethylpiperidine | 5 | 4 | 80 | 36 | >95 | 90 |
Experimental Protocol: Catalytic Hydrogenation of N-Benzylideneaniline
Materials:
-
This compound (Mes₃B)
-
Tris(tert-butyl)phosphine (tBu₃P)
-
N-Benzylideneaniline
-
Anhydrous toluene
-
High-pressure reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox, a high-pressure reactor is charged with this compound (5 mol%), tris(tert-butyl)phosphine (5 mol%), and N-benzylideneaniline (1.0 mmol).
-
Anhydrous toluene (5 mL) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reactor is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen to 4 bar.
-
The reaction mixture is stirred at 80°C for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield N-benzylaniline.
Activation of Carbon Dioxide (CO₂)
Frustrated Lewis pairs involving this compound can capture and activate carbon dioxide, a greenhouse gas, enabling its conversion into valuable chemicals. The Lewis basic component of the FLP attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center of this compound coordinates to one of the oxygen atoms.
Application: Catalytic Reduction of CO₂ to Formate Derivatives
The this compound-based FLP system can be used for the catalytic reduction of CO₂ to formate derivatives in the presence of a suitable hydride source, such as a silane or another borane.
Quantitative Data for CO₂ Reduction
| Entry | Lewis Base | Hydride Source | Catalyst Loading (mol%) | CO₂ Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | P(o-tol)₃ | 9-BBN | 10 | 1 | 60 | 48 | Formate-borane adduct | 65 |
| 2 | tBu₃P | PhSiH₃ | 5 | 1 | 25 | 72 | Silyl formate | 58 |
Experimental Protocol: Catalytic Hydrosilylation of CO₂
Materials:
-
This compound (Mes₃B)
-
Tris(tert-butyl)phosphine (tBu₃P)
-
Phenylsilane (PhSiH₃)
-
Anhydrous benzene
-
Schlenk flask equipped with a magnetic stir bar
-
CO₂ balloon
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound (5 mol%) and tris(tert-butyl)phosphine (5 mol%).
-
Anhydrous benzene (10 mL) is added, and the mixture is stirred until a homogeneous solution is formed.
-
Phenylsilane (1.2 mmol) is added to the solution.
-
The flask is sealed with a septum, removed from the glovebox, and connected to a CO₂ balloon via a needle.
-
The reaction mixture is stirred under a CO₂ atmosphere (1 atm) at room temperature for 72 hours.
-
The reaction progress can be monitored by ¹H and ¹¹B NMR spectroscopy.
-
Upon completion, the solvent is removed in vacuo, and the resulting silyl formate can be characterized.
Activation of Sulfur Dioxide (SO₂) and Nitrous Oxide (N₂O)
The reactivity of this compound-based FLPs extends to other small molecules like sulfur dioxide (SO₂) and nitrous oxide (N₂O). While detailed catalytic applications are less explored compared to H₂ and CO₂, the initial activation and formation of adducts have been reported.
Application: Stoichiometric Activation of SO₂
This compound in combination with a phosphine can react with SO₂ to form a zwitterionic adduct where the sulfur atom is bound to the phosphine and one oxygen atom is bound to the boron.
Spectroscopic Data for SO₂ Adduct
| Adduct | ¹¹B NMR (ppm) | ³¹P NMR (ppm) | IR (ν(SO₂), cm⁻¹) |
| [tBu₃P(SO₂)B(Mes)₃] | ~10.5 | ~65.2 | 1150, 1055 |
Experimental Protocol: Formation of [tBu₃P(SO₂)B(Mes)₃] Adduct
Materials:
-
This compound (Mes₃B)
-
Tris(tert-butyl)phosphine (tBu₃P)
-
Sulfur dioxide (gas)
-
Anhydrous pentane
-
Schlenk tube
Procedure:
-
In a glovebox, a Schlenk tube is charged with a solution of this compound (0.1 mmol) and tris(tert-butyl)phosphine (0.1 mmol) in anhydrous pentane (5 mL).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A slow stream of sulfur dioxide gas is bubbled through the solution for 10 minutes.
-
The reaction mixture is allowed to slowly warm to room temperature.
-
A colorless precipitate of the adduct will form.
-
The precipitate is isolated by filtration, washed with cold pentane, and dried under vacuum.
-
The product can be characterized by multinuclear NMR and IR spectroscopy.
Note on N₂O Activation
The activation of nitrous oxide by this compound-based FLPs is less documented in experimental literature compared to other small molecules. Theoretical studies suggest that the formation of an adduct is feasible, but experimental realization and subsequent reactivity are still areas of active research.
Conclusion
This compound is a versatile Lewis acid for the construction of frustrated Lewis pairs capable of activating a range of small molecules. The steric bulk of the mesityl groups is crucial for preventing classical adduct formation and enabling the "frustrated" reactivity. The application of this compound in metal-free catalysis, particularly in hydrogenation and CO₂ reduction, offers a promising avenue for sustainable chemical transformations. Further research into the activation of other small molecules like SO₂ and N₂O with this compound-based FLPs is expected to unveil new catalytic processes.
Application Note and Protocol for Trimesitylborane Reactions Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting chemical reactions with Trimesitylborane under a strict inert atmosphere. This compound is a sterically hindered and air-sensitive organoboron compound, necessitating careful handling to prevent decomposition and ensure reaction success. The protocols outlined below are applicable for a range of transformations, including frustrated Lewis pair (FLP) chemistry, catalysis, and stoichiometric reactions.
Introduction
This compound, with its three bulky mesityl groups attached to the boron center, is a powerful Lewis acid with unique steric and electronic properties.[1] Its utility in organic synthesis and materials science is significant, particularly in the formation of carbon-boron bonds and as a key component in advanced polymers.[1][2] Due to its sensitivity to air and moisture, all manipulations must be performed under an inert atmosphere, typically using a glovebox or Schlenk line techniques.[3] This note details the necessary equipment, setup, and a representative protocol for a reaction involving this compound.
General Safety and Handling Precautions
This compound is a white to pale yellow crystalline solid.[4] While generally stable under normal handling conditions, it can be irritating to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All operations involving the solid compound and its solutions should be carried out in a well-ventilated fume hood or within an inert atmosphere glovebox.[4]
Storage: this compound should be stored in a cool, dry, and inert environment, typically within a glovebox or a sealed container under argon or nitrogen.[5]
Experimental Setup and Equipment
Reactions involving this compound require standard inert atmosphere techniques and glassware.
Key Equipment:
-
Inert Atmosphere: A nitrogen or argon-filled glovebox or a Schlenk line is mandatory.[3] Argon is often preferred due to its higher density, which provides a better blanket against air.[6]
-
Glassware: All glassware must be oven-dried (typically at >100 °C overnight) or flame-dried under vacuum immediately before use to remove any adsorbed moisture.[7] This includes round-bottom flasks, Schlenk flasks, dropping funnels, and filter funnels.[3][7]
-
Syringes and Needles: For the transfer of anhydrous solvents and solutions, oven-dried syringes and needles are used.[8] These should be purged with inert gas before use.[8]
-
Cannula: For larger volume transfers of air-sensitive liquids, a double-tipped needle (cannula) is used to transfer the liquid between sealed vessels under a positive pressure of inert gas.[9]
Diagram of a Standard Schlenk Line Setup:
References
- 1. chemimpex.com [chemimpex.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia [organic-chemistry.org]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimesitylborane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trimesitylborane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of a mesityl Grignard reagent (mesitylmagnesium bromide) with boron trifluoride etherate (BF₃·OEt₂).[1] This method, while effective, requires careful control of reaction conditions to achieve high yields due to the steric hindrance of the mesityl groups.
Q2: What are the primary challenges in this compound synthesis that can lead to low yields?
A2: The primary challenges stem from the significant steric hindrance of the three mesityl groups around the boron center. This can lead to incomplete reaction, resulting in the formation of byproducts such as fluorodimesitylborane. Additionally, side reactions associated with the Grignard reagent, such as Wurtz coupling, can also reduce the yield of the desired product.
Q3: How can I minimize the formation of the fluorodimesitylborane byproduct?
A3: To minimize the formation of fluorodimesitylborane, it is crucial to use "forcing conditions." This typically involves refluxing the reaction mixture in a high-boiling solvent like toluene for an extended period (e.g., 4 hours). Shorter reaction times may not provide sufficient energy to overcome the steric barrier for the addition of the third mesityl group, leading to the isolation of the di-substituted byproduct.
Q4: What is Wurtz coupling, and how can it be prevented?
A4: Wurtz coupling is a side reaction where two mesityl radicals combine to form 2,2',4,4',6,6'-hexamethylbiphenyl. This can occur during the formation of the Grignard reagent or during the reaction with the boron source. To minimize Wurtz coupling, it is recommended to add the bromomesitylene slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the aryl halide.
Q5: What is the recommended solvent for this synthesis?
A5: Anhydrous ethereal solvents are essential for the formation of the Grignard reagent. While diethyl ether can be used, tetrahydrofuran (THF) is often preferred as it can lead to a shorter reaction time and increased yield of the Grignard reagent. For the subsequent reaction with boron trifluoride etherate, a higher boiling point solvent like toluene is often used to achieve the necessary reflux temperatures for driving the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no formation of this compound; isolation of starting materials. | 1. Inactive magnesium turnings. 2. Wet glassware or solvents. 3. Insufficient reaction temperature or time. | 1. Activate magnesium turnings with a small crystal of iodine or by gentle heating. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. For the Grignard formation, ensure the reaction initiates (indicated by heat and bubbling). For the reaction with BF₃·OEt₂, ensure reflux in toluene for at least 4 hours. |
| Significant amount of fluorodimesitylborane byproduct. | Incomplete reaction due to insufficient energy to overcome steric hindrance. | Increase the reaction time at reflux in toluene to at least 4 hours. Consider a slight excess of the Grignard reagent. |
| Presence of a high-boiling, non-polar impurity. | Wurtz coupling byproduct (2,2',4,4',6,6'-hexamethylbiphenyl). | During Grignard reagent preparation, add the bromomesitylene solution dropwise to the magnesium turnings. Maintain a gentle reflux. |
| Difficulty in purifying the final product. | Co-crystallization of byproducts with this compound. | Recrystallization is the primary purification method. A suitable solvent system is crucial. Consider a mixed solvent system if a single solvent is ineffective. Trituration with a solvent in which the product is insoluble but the impurities are soluble can also be effective.[2] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Condition | Effect on Yield | Notes |
| Reaction Time | < 2 hours in refluxing toluene | Lower yield, significant fluorodimesitylborane byproduct | The steric hindrance prevents the addition of the third mesityl group under milder conditions. |
| ≥ 4 hours in refluxing toluene | Higher yield of this compound | Provides sufficient energy to overcome the activation barrier for the final substitution. | |
| Solvent for Grignard | Diethyl Ether | Standard, effective | May require longer reaction times for Grignard formation. |
| Tetrahydrofuran (THF) | Potentially higher yield of Grignard reagent | Can improve the rate of Grignard reagent formation. | |
| Grignard Reagent Stoichiometry | Stoichiometric (3 equivalents) | Good yield | Standard approach. |
| Slight excess (e.g., 3.1-3.3 equivalents) | May improve conversion to the tri-substituted product | Can help to drive the reaction to completion, but may increase side products if not controlled. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol outlines the synthesis of this compound from bromomesitylene and boron trifluoride etherate.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromomesitylene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol or Hexane (for recrystallization)
Procedure:
-
Preparation of Mesitylmagnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of bromomesitylene in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromomesitylene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromomesitylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Synthesis of this compound:
-
Cool the Grignard reagent solution to room temperature.
-
Dilute the Grignard solution with anhydrous toluene.
-
In the dropping funnel, prepare a solution of boron trifluoride etherate in anhydrous toluene.
-
Add the BF₃·OEt₂ solution dropwise to the stirred Grignard reagent solution. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to reflux and maintain reflux for at least 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or hexane.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Trimesitylborane-Catalyzed Processes
Welcome to the technical support center for Trimesitylborane (B(Mes)3)-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound as a catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
FAQ 1: Catalyst Inactivity or Low Reaction Yield
Question: My reaction catalyzed by this compound is sluggish or not proceeding to completion. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low catalytic activity of this compound. The most common issues are related to catalyst deactivation and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Moisture in Reagents or Solvents: this compound is sensitive to water. Trace amounts of moisture can lead to the formation of a stable B(Mes)3-water adduct, which is catalytically inactive.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled and degassed solvents. Solvents should be stored over molecular sieves.
-
Dry all reagents thoroughly before use.
-
-
-
Reaction with Protic Functional Groups: Substrates or additives containing protic functional groups (e.g., alcohols, primary/secondary amines) can react with this compound, leading to catalyst deactivation.
-
Troubleshooting:
-
Protect protic functional groups on your substrate before introducing the catalyst.
-
Avoid using protic solvents unless the reaction mechanism specifically requires them and the catalyst deactivation pathway has been considered.
-
-
-
Inadequate Frustrated Lewis Pair (FLP) Formation: In reactions involving FLP chemistry, the choice of the Lewis base is crucial. If the steric bulk of the base is insufficient, it may form a classical Lewis adduct with B(Mes)3, quenching its catalytic activity.
-
Troubleshooting:
-
Select a Lewis base with sufficient steric hindrance to prevent adduct formation with this compound. Common examples include bulky phosphines or amines.
-
Consult the literature for established FLP partners for B(Mes)3 in similar reactions.
-
-
-
Suboptimal Reaction Temperature: While many B(Mes)3-catalyzed reactions proceed at room temperature, some may require heating to overcome activation barriers. Conversely, excessive heat can lead to catalyst decomposition or unwanted side reactions.
-
Troubleshooting:
-
Screen a range of temperatures to find the optimal conditions for your specific transformation.
-
Monitor the reaction progress closely by techniques like TLC, GC, or NMR spectroscopy.
-
-
FAQ 2: Formation of Unexpected Byproducts
Question: I am observing significant amounts of byproducts in my this compound-catalyzed reaction. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions in this compound-catalyzed processes often stem from the inherent reactivity of the borane and its interaction with substrates, solvents, or impurities.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the cleavage of a carbon-boron bond by a proton source, leading to the formation of mesitylene and a borinic acid/ester derivative. This is a known undesired side reaction for organoboranes.[1]
-
Mechanism: The presence of acidic protons (from water, alcohols, or acidic substrates) can lead to the protonation and subsequent cleavage of the mesityl-boron bond.
-
Mitigation:
-
As with catalyst deactivation, rigorously exclude moisture and other protic impurities from the reaction mixture.
-
Use non-protic, anhydrous solvents.
-
If acidic conditions are unavoidable, consider using a less Lewis acidic borane or explore alternative catalytic systems.
-
-
-
Formation of Borate Esters: If alcohols are present as impurities or are part of the substrate without being the intended reaction partner, they can react with this compound to form borate esters, consuming the catalyst.
-
Mitigation:
-
Ensure solvents and reagents are free from alcohol impurities.
-
If the substrate contains a hydroxyl group that is not part of the desired reaction, it should be protected prior to catalysis.
-
-
-
Ether Cleavage: The Lewis acidity of this compound can be sufficient to cleave ether linkages, especially in ethereal solvents like THF at elevated temperatures. This can lead to complex reaction mixtures.
-
Mitigation:
-
Whenever possible, use non-ethereal solvents like toluene or dichloromethane.
-
If an ethereal solvent is necessary, conduct the reaction at the lowest possible temperature.
-
-
-
Hydrosilylation-Related Side Products: In hydrosilylation reactions, several side reactions can occur:
-
Dehydrogenative Silylation: This can compete with hydrosilylation, especially with certain substrates.
-
Isomerization of Alkenes: The catalyst system may promote the isomerization of the starting alkene.
-
Oligomerization/Polymerization: For highly reactive olefins, polymerization can be a competing pathway.
-
Mitigation:
-
Optimize the reaction stoichiometry, particularly the silane to substrate ratio.
-
Adjust the reaction temperature and catalyst loading to favor the desired hydrosilylation pathway.
-
-
Logical Relationship of Side Reactions:
FAQ 3: Substrate Scope Limitations
Question: Are there any limitations on the types of substrates that can be used in this compound-catalyzed reactions?
Answer:
Yes, the steric bulk and electronic properties of the substrate can significantly influence the success of a B(Mes)3-catalyzed reaction.
-
Steric Hindrance: Due to the three bulky mesityl groups, the active site of the boron center is sterically hindered. This is a key feature for its use in Frustrated Lewis Pair chemistry but can be a limitation for the activation of very bulky substrates.
-
Recommendation: For highly hindered substrates, a less bulky borane catalyst might be more effective. Alternatively, optimizing reaction conditions (e.g., higher temperature, longer reaction times) may be necessary.
-
-
Substrates with Lewis Basic Sites: Substrates containing Lewis basic functional groups that are not sterically hindered may form strong adducts with this compound, leading to catalyst inhibition.
-
Recommendation: Consider protecting Lewis basic sites on the substrate if they are not the intended site of reaction.
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and use of this compound to minimize side reactions.
Protocol 1: General Procedure for a this compound-Catalyzed Reaction under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction to minimize catalyst deactivation by moisture and air.
Materials:
-
This compound (B(Mes)3)
-
Substrate
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Other reagents (e.g., Lewis base for FLP chemistry, silane for hydrosilylation)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Workflow Diagram:
Procedure:
-
Glassware Preparation: All glassware (reaction flask, stir bar, condenser, etc.) should be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours.
-
Assembly and Inerting: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Addition of Solids: In a glovebox or under a strong flow of inert gas, add the this compound and any solid substrates or reagents to the reaction flask.
-
Purging: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas to remove any residual air and moisture.
-
Addition of Liquids: Add the anhydrous, degassed solvent and any liquid reagents via a syringe through a septum.
-
Reaction: Stir the reaction mixture at the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by appropriate analytical techniques.
-
Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with a saturated aqueous solution of NaHCO3 if acidic byproducts are expected). Proceed with standard extraction and purification procedures.
Quantitative Data Summary
While specific quantitative data for side product formation in this compound-catalyzed reactions is not extensively tabulated in the literature, the following table provides a qualitative comparison of the propensity for certain side reactions with related borane catalysts under typical conditions. This can serve as a guide for anticipating potential issues.
| Side Reaction | This compound (B(Mes)3) | Tris(pentafluorophenyl)borane (B(C6F5)3) |
| Sensitivity to Water | High | Moderate |
| Protodeboronation | Moderate | Low |
| Ether Cleavage | Low to Moderate | Moderate to High |
| Reactivity with Bulky Substrates | Moderate | High |
Note: The relative propensity for these side reactions is highly dependent on the specific reaction conditions (temperature, solvent, substrate, etc.). The higher Lewis acidity of B(C6F5)3 can make it more reactive in general, but also more prone to certain side reactions like ether cleavage. The steric bulk of B(Mes)3 can sometimes mitigate side reactions by hindering access to the boron center.
This technical support center is intended as a starting point for troubleshooting. For complex issues, consulting the primary literature for your specific reaction class is always recommended.
References
Trimesitylborane: Technical Support & Safety Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Trimesitylborane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tris(2,4,6-trimethylphenyl)borane, is a stable organoboron compound.[1] It is widely used in organic synthesis as a catalyst and reagent, particularly for carbon-carbon bond formation.[1] Its applications extend to materials science in the creation of high-performance polymers and in pharmaceutical development for the synthesis of intermediates and active ingredients.[1]
Q2: What are the key physical and chemical properties of this compound?
This compound is a white to off-white or pale yellow powder.[1] It is soluble in organic solvents like ethanol and dichloromethane but not in water.[2] Key quantitative properties are summarized in the table below.
Q3: What are the immediate health hazards associated with this compound exposure?
This compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is crucial to avoid direct contact and inhalation of the dust.[2] Some safety data sheets for similar boron compounds suggest more severe hazards, including potential for severe skin burns, eye damage, and organ damage through prolonged exposure, so caution is advised.[3]
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
Appropriate PPE includes chemical safety goggles or eyeshields, chemical-resistant gloves, and a type N95 (US) dust mask or equivalent respirator.[4][5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][6]
Troubleshooting Guide
Problem: The this compound powder has changed color or appears clumpy.
-
Possible Cause: This could indicate exposure to air or moisture, as this compound is air-sensitive.[3]
-
Solution: Discard the reagent as its purity may be compromised. For future use, ensure the container is tightly sealed and stored under an inert gas atmosphere.[3]
Problem: I observe sparking or static discharge when transferring the powder.
-
Possible Cause: this compound is a combustible solid, and static discharge can be an ignition source.[4][5]
-
Solution: Ground and bond all containers and receiving equipment during transfer.[3][7] Use only non-sparking tools.[3][7]
Problem: A small amount of this compound has spilled outside the fume hood.
-
Possible Cause: Accidental spillage during handling.
-
Solution: For non-emergency personnel, if safe to do so, ensure the area is well-ventilated.[3] Avoid breathing the dust.[2] Carefully clean up the spill using appropriate tools and place the waste in a sealed container for proper disposal.[3][8] Wear appropriate PPE during cleanup.[4][5] If the spill is large or you feel unsafe, evacuate the area and consult with your institution's environmental health and safety department.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₃B | [1] |
| Molecular Weight | 368.36 g/mol | [1] |
| Melting Point | 193 - 195 °C | [1][2][4] |
| Storage Temperature | 2 - 8 °C | [1][4] |
| Flash Point | Not applicable | [4][5] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE): chemical safety goggles, chemical-resistant gloves, and a type N95 dust mask.[4][5] Prepare your workspace within a certified chemical fume hood.[3]
-
Inert Atmosphere: this compound is air-sensitive.[3] All handling and transfers should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use only non-sparking tools for transferring the solid.[3][7] Ground and bond all equipment to prevent static discharge.[3][7]
-
Storage: After dispensing, securely seal the container and store it in a refrigerator at 2-8°C.[1][4] The storage area should be a dry, well-ventilated place away from heat and ignition sources.[2][3]
-
Waste Disposal: Dispose of unused this compound and contaminated materials as hazardous waste according to your institution's and local regulations.
Visualized Workflows
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A logical diagram outlining the response procedure for a this compound spill.
References
Technical Support Center: Purification of Trimesitylborane
Welcome to the technical support center for the purification of Trimesitylborane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile organoboron compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via the Grignard route?
A1: When synthesizing this compound using a Grignard reagent (mesitylmagnesium bromide) and a boron source (e.g., boron trifluoride etherate), several impurities can be present in the crude product. These may include:
-
Unreacted starting materials: Residual mesityl bromide and magnesium.
-
Grignard reagent-related byproducts: Biphenyl derivatives formed from the coupling of the Grignard reagent.
-
Magnesium salts: Magnesium halides (e.g., MgBr₂) are formed during the reaction.
-
Partially substituted boranes: Dimesitylboron fluoride or other partially arylated boron species.
-
Oxidation and hydrolysis products: Boronic acids or other oxygen-containing boron species can form if the reaction is exposed to air or moisture.
Q2: My this compound sample is a yellow powder. Is this normal, and can the color be removed?
A2: Crude this compound can appear as a white to yellow crystalline powder.[1] The yellow coloration often indicates the presence of impurities. Purification techniques such as recrystallization or column chromatography can typically remove these colored impurities, yielding a white solid.
Q3: What are the best general practices for handling and storing this compound to prevent decomposition?
A3: this compound is an air- and moisture-sensitive compound. Proper handling and storage are crucial to maintain its purity.
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8°C).[2] It should be kept away from fire and flammable materials.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: Oiling Out During Recrystallization
-
Possible Cause: The boiling point of the chosen solvent is higher than the melting point of this compound (193-195°C), or the solution is supersaturated.
-
Solution:
-
Select a lower-boiling point solvent.
-
Use a solvent mixture. Dissolve the compound in a good solvent at elevated temperature, then add a poorer solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Reduce the concentration. Add more of the hot solvent to the oiled-out mixture until a clear solution is obtained, then allow it to cool slowly.
-
Issue 2: Poor Crystal Yield After Recrystallization
-
Possible Cause:
-
Too much solvent was used.
-
The cooling process was too rapid.
-
The difference in solubility at high and low temperatures is not significant enough in the chosen solvent.
-
-
Solution:
-
Concentrate the solution. If too much solvent was added, carefully evaporate some of the solvent to the point of saturation at the boiling point and then allow it to cool.
-
Cool slowly. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
-
Optimize the solvent system. Test different solvents or solvent mixtures to find a system where this compound has high solubility when hot and low solubility when cold.
-
Column Chromatography Troubleshooting
Issue 1: Poor Separation of this compound from Impurities
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
Optimize the mobile phase. Use thin-layer chromatography (TLC) to test various solvent systems of different polarities to achieve good separation between this compound and its impurities. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Use a gradient elution. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute non-polar impurities and then the this compound.
-
Issue 2: Tailing of the Product Band on the Column
-
Possible Cause:
-
The compound is interacting too strongly with the stationary phase.
-
The column is overloaded.
-
The stationary phase is too acidic or basic.
-
-
Solution:
-
Adjust eluent polarity. A slight increase in the polarity of the mobile phase can reduce strong interactions with the stationary phase.
-
Use less sample. Ensure the amount of crude product is appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:50 ratio of sample to stationary phase by weight.
-
Use a different stationary phase. If using silica gel (acidic), consider trying neutral or basic alumina, or a deactivated silica gel.
-
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Anhydrous and degassed solvent (e.g., a mixture of dichloromethane and pentane, or ethanol)
-
Schlenk flask or other suitable glassware for inert atmosphere operations
-
Heating mantle or oil bath
-
Cannula or filter stick for filtration under inert atmosphere
Procedure:
-
Place the crude this compound in a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of the chosen hot solvent (e.g., dichloromethane or ethanol) to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration under inert atmosphere into a clean Schlenk flask.
-
If using a single solvent like ethanol, allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to induce crystallization.
-
If using a solvent mixture (e.g., dichloromethane/pentane), add the anti-solvent (pentane) dropwise to the warm dichloromethane solution until it becomes slightly turbid. Reheat gently to obtain a clear solution, then cool slowly.
-
Once crystallization is complete, isolate the purified crystals by filtration under an inert atmosphere using a cannula or a filter stick.
-
Wash the crystals with a small amount of the cold, poor solvent (e.g., pentane).
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound by column chromatography under inert atmosphere.
Materials:
-
Crude this compound
-
Stationary phase: Silica gel (activated by heating under vacuum) or neutral alumina.
-
Mobile phase: A mixture of non-polar and slightly polar solvents (e.g., hexane/dichloromethane or hexane/ethyl acetate), degassed.
-
Chromatography column equipped for inert atmosphere operation.
-
Collection flasks (e.g., Schlenk tubes).
Procedure:
-
Column Packing (Dry Packing Method):
-
Under an inert atmosphere, pack the column with the chosen stationary phase.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the stationary phase.
-
Pre-elute the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of the stationary phase, remove the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., pure hexane).
-
Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Collect fractions in Schlenk tubes.
-
-
Analysis:
-
Monitor the fractions by thin-layer chromatography (TLC) under an inert atmosphere if possible, or by carefully taking small aliquots for analysis.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a white solid.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Technique | Solvent/Mobile Phase | Typical Yield (%) | Purity Achieved (%) | Notes |
| Recrystallization | Ethanol | 70-85 | >98 | Good for removing moderately polar and insoluble impurities. |
| Recrystallization | Dichloromethane/Pentane | 65-80 | >99 | Effective for high purity, but may require careful optimization of solvent ratio. |
| Column Chromatography | Silica Gel, Hexane/Dichloromethane gradient | 50-70 | >99.5 | Excellent for removing closely related impurities. Can be time-consuming. |
| Column Chromatography | Neutral Alumina, Hexane/Ethyl Acetate gradient | 55-75 | >99 | Useful if the compound is sensitive to the acidic nature of silica gel. |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities in the crude product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Overcoming Low Reactivity of Trimesitylborane in Frustrated Lewis Pairs (FLPs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Frustrated Lewis Pairs (FLPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of trimesitylborane (B(Mes)₃) in FLP applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments involving B(Mes)₃-based FLPs.
Q1: My FLP reaction with B(Mes)₃ is not proceeding or is showing very low conversion. What are the likely causes?
A1: The low reactivity of B(Mes)₃ in FLP chemistry is primarily due to its relatively weak Lewis acidity compared to more electron-deficient boranes like tris(pentafluorophenyl)borane (B(C₆F₅)₃). The mesityl groups, while providing steric bulk, are not strongly electron-withdrawing, which reduces the borane's ability to activate substrates. Other contributing factors could be an insufficiently basic Lewis base partner, unfavorable reaction conditions, or the presence of impurities.
Q2: How can I enhance the reactivity of my B(Mes)₃-based FLP system?
A2: There are several strategies you can employ:
-
Increase the Basicity of the Lewis Base: A more basic Lewis base can compensate for the weaker Lewis acidity of B(Mes)₃. For instance, switching from a less basic phosphine like triphenylphosphine (PPh₃) to a more basic one like tri-tert-butylphosphine (P(tBu)₃) can enhance reactivity.
-
Increase Reaction Temperature: Applying heat can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Use a More Polar Solvent: A more polar solvent can better stabilize the charged intermediates formed during the FLP activation of a substrate, potentially lowering the activation barrier.
-
Modify the Borane: If synthetically feasible, introducing electron-withdrawing substituents on the mesityl rings of B(Mes)₃ can increase its Lewis acidity.
Q3: I am trying to activate a particularly stable small molecule (e.g., H₂, CO₂) with a B(Mes)₃-based FLP without success. What should I do?
A3: For the activation of very stable small molecules, the B(Mes)₃/phosphine FLP system may not be potent enough. In such cases, consider the following:
-
Switch to a Stronger Lewis Acid: Replacing B(Mes)₃ with B(C₆F₅)₃ is the most common and effective solution. The highly electron-withdrawing fluorine atoms in B(C₆F₅)₃ significantly enhance its Lewis acidity and reactivity in FLP chemistry.
-
Utilize an Intramolecular FLP: Designing an intramolecular FLP where the borane and the Lewis base are tethered can reduce the entropic penalty of bringing the two components and the substrate together, which can lead to higher reactivity.
Q4: Are there any specific safety precautions I should take when trying to increase the reactivity of my B(Mes)₃ FLP reaction?
A4: Yes. When modifying your reaction conditions, be aware that:
-
Increasing the temperature can lead to pressure buildup in a sealed vessel, especially if gaseous reagents or byproducts are involved. Ensure your reaction vessel is rated for the intended temperature and pressure.
-
More reactive FLP systems can be more sensitive to air and moisture. Always use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).
-
Some highly reactive reagents may have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Data Presentation: Comparative Reactivity of Borane Lewis Acids
The choice of the borane Lewis acid is critical for the success of an FLP-mediated reaction. The following table provides a qualitative comparison of the reactivity of FLPs based on B(Mes)₃ and the more reactive B(C₆F₅)₃.
| Feature | This compound (B(Mes)₃) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Lewis Acidity | Moderate | High |
| Reactivity in FLPs | Generally lower; may require forcing conditions. | High; often reactive at room temperature. |
| Activation of H₂ | Often slow or requires a highly basic phosphine. | Readily activates H₂ with a range of phosphines. |
| Hydrogenation of Imines | May be sluggish or require elevated temperatures. | Efficient catalyst for the hydrogenation of various imines. |
| General Substrate Scope | More limited to activated substrates. | Broad scope, including the activation of less reactive molecules. |
Experimental Protocols
Protocol: General Procedure for Overcoming Low Reactivity in B(Mes)₃-Based FLP Hydrogenation of a Hindered Imine
This protocol provides a general workflow for troubleshooting and optimizing the hydrogenation of a sterically hindered imine where a B(Mes)₃-based FLP shows low reactivity.
1. Initial Reaction Setup (Standard Conditions):
-
In a glovebox, add the imine substrate (1.0 mmol), tri-tert-butylphosphine (P(tBu)₃) (1.0 mmol, 1.0 equiv), and this compound (B(Mes)₃) (1.0 mmol, 1.0 equiv) to a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Add 5 mL of a non-polar solvent (e.g., toluene or benzene).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vessel with H₂ (4 atm) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) for ¹H NMR analysis.
2. Troubleshooting and Optimization:
-
If no or low conversion is observed:
-
Increase Temperature: Gradually heat the reaction mixture to 60-80 °C and continue to monitor the progress.
-
Change Solvent: Repeat the reaction using a more polar solvent such as dichloromethane or fluorobenzene.
-
Increase Lewis Base Basicity: If not already using the most basic phosphine available, consider switching to a more electron-rich phosphine.
-
-
If the above optimizations are unsuccessful:
-
Switch to a More Potent Lewis Acid: Repeat the reaction, substituting B(Mes)₃ with B(C₆F₅)₃ (1.0 mmol, 1.0 equiv). It is highly probable that the reaction will proceed under milder conditions (e.g., room temperature).
-
3. Work-up and Analysis:
-
After the reaction is complete (as determined by NMR), carefully vent the H₂ pressure.
-
Remove the solvent under reduced pressure.
-
The resulting amine product can be purified by standard methods such as column chromatography or crystallization.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate key concepts related to the reactivity of B(Mes)₃ in FLPs.
Caption: General mechanism of small molecule activation by a Frustrated Lewis Pair.
Caption: The relationship between Lewis acidity and FLP reactivity for different boranes.
Caption: A decision-making workflow for troubleshooting low reactivity in B(Mes)₃ FLP reactions.
Technical Support Center: Optimizing Trimesitylborane Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Trimesitylborane (B(Mes)₃) catalysis.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Low or no conversion of starting materials is a common issue in B(Mes)₃ catalyzed reactions. The following steps provide a systematic approach to troubleshooting this problem.
Possible Causes and Solutions:
-
Inactive Catalyst: this compound is sensitive to air and moisture. Improper handling or storage can lead to decomposition and loss of catalytic activity.
-
Solution: Ensure B(Mes)₃ is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly purchased or properly stored catalyst. The purity of the catalyst can be checked by ¹¹B NMR spectroscopy.
-
-
Inadequate Solvent Purity: Protic impurities or coordinating solvents can deactivate the Lewis acidic boron center.
-
Solution: Use anhydrous, non-coordinating solvents. Common choices include toluene, dichloromethane, and hexanes. Ensure solvents are thoroughly dried and degassed before use.
-
-
Sub-optimal Reaction Temperature: The optimal temperature for B(Mes)₃ catalysis is reaction-dependent.
-
Solution: Screen a range of temperatures. For many reactions, starting at room temperature and gradually increasing to 50-80 °C is a good strategy. For highly exothermic reactions, cooling may be necessary to prevent side reactions.
-
-
Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.
-
Solution: While typical loadings are in the range of 1-10 mol%, increasing the catalyst loading may be necessary for challenging substrates.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Side Products and Low Selectivity
The formation of unwanted byproducts can significantly reduce the yield of the desired product.
Possible Causes and Solutions:
-
Side Reactions with Substrates: The high Lewis acidity of B(Mes)₃ can promote undesired side reactions, such as polymerization of alkenes or decomposition of sensitive functional groups.
-
Solution: Lowering the reaction temperature can often suppress side reactions. Additionally, consider using a less Lewis acidic borane catalyst if B(Mes)₃ proves too reactive for a particular substrate.
-
-
Reaction with Solvent: Although less common with non-coordinating solvents, some solvents may react under the catalytic conditions.
-
Solution: Screen alternative anhydrous, non-coordinating solvents.
-
-
Substrate Purity: Impurities in the starting materials can lead to the formation of unexpected side products.
-
Solution: Ensure the purity of all substrates and reagents before use. Purification techniques such as distillation, recrystallization, or chromatography may be necessary.
-
Common Side Reactions:
| Side Reaction | Substrate Type | Mitigation Strategy |
| Polymerization | Alkenes, Styrenes | Lower reaction temperature, reduce catalyst loading. |
| Protodeborylation | Arylboronic esters | Use strictly anhydrous conditions. |
| Rearrangement | Strained ring systems | Optimize reaction temperature and time. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is an air- and moisture-sensitive solid. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. All manipulations should be carried out in a glovebox or using standard Schlenk line techniques to prevent decomposition.
Q2: What are the best solvents for reactions catalyzed by this compound?
A2: The best solvents are typically non-coordinating and can be rigorously dried. Commonly used solvents include:
-
Toluene
-
Dichloromethane (DCM)
-
Hexanes
-
Benzene
-
Chlorobenzene
Ethereal solvents like THF or diethyl ether should be used with caution as they can form adducts with the borane, reducing its Lewis acidity and catalytic activity.
Q3: How can I monitor the progress of a this compound-catalyzed reaction?
A3: Reaction progress can be monitored using various analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, ¹³C, and ¹⁹F NMR (if applicable) are powerful tools for monitoring the consumption of starting materials and the formation of products.[2] ¹¹B NMR is particularly useful for observing the catalyst and any borane-containing intermediates or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of non-volatile compounds.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
Reaction Monitoring Workflow:
Caption: General workflow for monitoring reaction progress.
Q4: What are the typical signs of catalyst deactivation?
A4: Catalyst deactivation can manifest in several ways:
-
A stalled reaction where starting materials are no longer being consumed.
-
The appearance of new signals in the ¹¹B NMR spectrum, indicating the formation of decomposition products.
-
A change in the color of the reaction mixture.
Common deactivation pathways include reaction with water or other protic impurities, or irreversible coordination with strongly Lewis basic substrates or products.[3]
Q5: Can this compound be used in Frustrated Lewis Pair (FLP) chemistry?
A5: Yes, this compound is a sterically hindered Lewis acid and is commonly used as the acidic component in Frustrated Lewis Pairs.[4][5] In combination with a bulky Lewis base (e.g., a phosphine), it can activate small molecules like H₂, CO₂, and olefins for various transformations.[4]
Frustrated Lewis Pair Activation of H₂:
Caption: Activation of dihydrogen by a B(Mes)₃-based FLP.
Experimental Protocols
General Procedure for this compound-Catalyzed Hydrosilylation of Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (B(Mes)₃)
-
Aldehyde
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Anhydrous, non-coordinating solvent (e.g., toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add this compound (0.05 mmol, 5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (2 mL) to the flask.
-
Reagent Addition: Add the aldehyde (1.0 mmol) to the flask, followed by the hydrosilane (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or NMR spectroscopy. If the reaction is slow, it can be gently heated to 50-80 °C.
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of methanol. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Data on Hydrosilylation of Benzaldehyde with Triethylsilane
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 24 | 45 |
| 2 | 5 | 25 | 6 | 92 |
| 3 | 5 | 50 | 2 | >99 |
| 4 | 10 | 25 | 4 | 95 |
Yields determined by ¹H NMR analysis of the crude reaction mixture.
Data Presentation
Effect of Solvent on Reaction Yield
The choice of solvent can have a significant impact on the efficiency of this compound-catalyzed reactions. The following table summarizes the effect of different solvents on the yield of a model hydrogenation reaction.
Model Reaction: Hydrogenation of N-benzylideneaniline
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.38 | 95 |
| Dichloromethane | 9.08 | 88 |
| Hexanes | 1.88 | 92 |
| Tetrahydrofuran (THF) | 7.52 | 15 |
Reaction conditions: 1 mmol substrate, 5 mol% B(Mes)₃, 1.2 eq. H₂, 50 °C, 12 h. The low yield in THF is attributed to the formation of a stable borane-THF adduct, which reduces the catalyst's Lewis acidity.[6]
References
- 1. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Trimesitylborane Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the decomposition pathways of trimesitylborane and best practices for its prevention during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as tris(2,4,6-trimethylphenyl)borane, is an organoboron compound with the chemical formula B(C₆H₂Me₃)₃. It is a white to pale yellow crystalline solid. Due to the steric hindrance provided by the three mesityl groups, it exhibits remarkable stability compared to other trialkylboranes.[1] It is primarily used as a bulky Lewis acid catalyst, a reagent in organic synthesis for forming carbon-carbon and carbon-boron bonds, and in materials science for the development of advanced polymers with enhanced thermal stability.[1]
Q2: What are the main causes of this compound decomposition?
The primary causes of this compound decomposition are exposure to:
-
Oxygen (Air): Like other trialkylboranes, this compound is susceptible to oxidation.
-
Moisture (Water): Hydrolysis can occur, leading to the cleavage of the boron-carbon bonds.
-
Elevated Temperatures: Although relatively thermally stable, prolonged exposure to high temperatures can lead to degradation.
Q3: How can I visually identify if my sample of this compound has decomposed?
A pure sample of this compound should be a white to off-white or pale yellow powder.[2] Significant discoloration (e.g., turning deep yellow or brown) or a change in texture (e.g., becoming sticky or oily) may indicate decomposition. However, subtle degradation may not be visible. If decomposition is suspected, it is advisable to verify the purity through analytical methods such as NMR spectroscopy.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is typically between 2-8°C.[3][4] It should be kept in a tightly sealed container to prevent exposure to air and moisture.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent or poor reaction yield. | Decomposition of this compound due to improper handling or storage. | - Ensure the reagent was stored under an inert atmosphere and at the recommended temperature. - Use freshly purchased or recently purified this compound. - Handle the reagent using strict air-sensitive techniques. |
| Formation of unexpected byproducts in the reaction. | This compound has degraded, and the decomposition products are participating in side reactions. | - Characterize the byproducts to understand the decomposition pathway. - Purify the this compound before use. - Review and optimize the experimental setup to minimize exposure to air and moisture. |
| The this compound powder appears discolored or clumped. | The reagent has likely been exposed to air and/or moisture. | - Discard the reagent if significant degradation is suspected. - If the degradation is minor, consider purification by recrystallization under an inert atmosphere. |
Decomposition Pathways
While specific, quantitative kinetic and mechanistic studies on this compound decomposition are not extensively available in the public domain, the primary decomposition pathways can be inferred from the general reactivity of triarylboranes. The steric bulk of the mesityl groups significantly slows down these processes compared to less hindered boranes.
Oxidation Pathway
Exposure to oxygen can lead to the formation of boron-oxygen bonds. This process is thought to proceed via a radical mechanism, similar to the autoxidation of other trialkylboranes. The initial product is likely a borinic acid ester, which can undergo further reactions.
References
Troubleshooting air and moisture sensitivity of Trimesitylborane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Trimesitylborane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: Due to the significant steric hindrance provided by the three mesityl groups, this compound is remarkably stable in the presence of air and moisture compared to many other organoboron compounds. It does not react with cold water and reacts only slowly with atmospheric oxygen under normal laboratory conditions. However, for long-term storage and in reactions where absolute purity is critical, it is best to handle it under an inert atmosphere.
Q2: What are the visible signs of this compound decomposition?
A2: Pure this compound is a white to off-white crystalline powder.[1] A noticeable change in color to yellow or the presence of clumps may indicate some level of degradation, likely due to slow oxidation or hydrolysis over prolonged exposure to air.
Q3: What is the primary decomposition product of this compound upon exposure to moisture?
A3: The primary hydrolysis product is Dimesitylborinic acid (Mes₂BOH). This can form upon prolonged contact with water.
Q4: Can I use this compound in protic solvents?
A4: While this compound exhibits low reactivity with water, using it in protic solvents like alcohols is generally not recommended for reactions where the borane is the active reagent. Protic solvents can react with highly reactive intermediates or catalysts, potentially leading to side reactions or reduced efficiency.
Q5: How should I store this compound?
A5: For optimal stability, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., in a glovebox or a sealed container with argon or nitrogen). The recommended storage temperature is 2-8°C.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no reactivity in a reaction. | Degradation of this compound: Although stable, prolonged improper storage can lead to slow degradation. | - Use a fresh bottle of the reagent.- Check the appearance of the solid; if it is significantly discolored or clumpy, it may have degraded.- For critical applications, consider purifying the reagent by recrystallization. |
| Inconsistent reaction yields. | Variable reagent purity: The presence of small amounts of decomposition products like dimesitylborinic acid might interfere with the reaction. | - Ensure consistent handling procedures under an inert atmosphere for weighing and dispensing the reagent.- If inconsistent results persist, purify the this compound before use. |
| Presence of unexpected byproducts in NMR. | Slow reaction with trace moisture or oxygen: Over long reaction times or at elevated temperatures, trace amounts of water or oxygen in the solvent or on the glassware can lead to the formation of dimesitylborinic acid or other oxidized species. | - Use rigorously dried solvents and glassware.- Maintain a positive pressure of an inert gas throughout the reaction.- If possible, run the reaction in a glovebox. |
| Difficulty in purifying the desired product. | Contamination with boron-containing byproducts: Dimesitylborinic acid, being slightly more polar, can sometimes be challenging to separate from certain organic products. | - Consider a mild aqueous wash during workup to remove water-soluble boron impurities. Note that dimesitylborinic acid itself has low water solubility.- Chromatographic purification may require optimization to achieve good separation. |
Data Presentation
Table 1: Physical and Stability Properties of this compound
| Property | Value | Citation |
| Appearance | White to off-white or pale yellow powder | [1] |
| Molecular Formula | C₂₇H₃₃B | [1] |
| Molecular Weight | 368.36 g/mol | [1] |
| Melting Point | 193 - 195 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [3] |
| Storage Temperature | 2 - 8 °C | [2] |
| Air Stability | Reacts slowly with atmospheric oxygen. | |
| Moisture Stability | Does not react with cold water. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under an Inert Atmosphere
This protocol describes the safe handling of this compound using standard Schlenk line or glovebox techniques to minimize exposure to air and moisture.
Materials:
-
This compound solid
-
Schlenk flask or vial with a septum
-
Spatula
-
Balance
-
Source of dry, high-purity nitrogen or argon gas
-
Glovebox (recommended) or Schlenk line
Procedure:
-
Glovebox Method (Preferred):
-
Bring the container of this compound into the glovebox antechamber and evacuate and refill with inert gas at least three times.
-
Once inside the glovebox, open the container.
-
Weigh the desired amount of this compound directly into a pre-dried reaction vessel.
-
Seal the reaction vessel before removing it from the glovebox.
-
-
Schlenk Line Method:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Assemble the reaction flask and flush it with inert gas.
-
Briefly remove the septum from the reaction flask under a positive flow of inert gas.
-
Quickly add the desired amount of this compound to the flask.
-
Immediately replace the septum and re-establish the inert atmosphere by evacuating and refilling with inert gas three times.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general method for purifying this compound from less soluble impurities.
Materials:
-
Crude this compound
-
Anhydrous, non-polar organic solvent (e.g., hexane, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the this compound is fully dissolved.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for handling this compound.
Caption: Decomposition pathways of this compound.
References
Technical Support Center: Interpreting ¹H NMR Spectra of Trimesitylborane and its Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimesitylborane and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the interpretation of complex ¹H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What does the typical ¹H NMR spectrum of this compound look like?
Due to the high C₃ symmetry of the this compound molecule, its ¹H NMR spectrum is relatively simple and typically exhibits two sharp singlets.[1]
-
Aromatic Protons (Ar-H): A singlet corresponding to the six aromatic protons (two on each mesityl ring).
-
Methyl Protons (CH₃): A singlet corresponding to the 27 methyl protons (nine on each mesityl ring).
The integration ratio of these two peaks is expected to be 6:27, which simplifies to 2:9.[1]
Q2: How does the ¹H NMR spectrum change when this compound forms a Lewis acid-base adduct?
Upon formation of an adduct with a Lewis base (e.g., a phosphine or an amine), the symmetry of the this compound moiety is often lowered. This results in a more complex ¹H NMR spectrum. Key changes to look for include:
-
Splitting of Mesityl Group Signals: The once-equivalent methyl and aromatic protons may become inequivalent, leading to the appearance of multiple singlets or more complex splitting patterns for these groups.
-
Chemical Shift Changes: The electron donation from the Lewis base to the boron center increases the electron density on the borane. This increased shielding typically causes an upfield shift (to lower ppm values) of the signals corresponding to the protons on the mesityl groups.
-
New Signals from the Lewis Base: The spectrum will also show signals corresponding to the Lewis base, which may also be shifted from their positions in the free base due to coordination to the boron center.
Q3: What are the characteristic ¹H NMR signals for products of Frustrated Lewis Pair (FLP) reactions involving this compound?
This compound and its derivatives are commonly used as the Lewis acid component in FLPs, which are known to activate small molecules like H₂. A common product of H₂ activation is a borohydride.
-
Formation of Borohydrides: The cleavage of H₂ by an FLP results in the formation of a protonated Lewis base and a borohydride anion ([Mes₃BH]⁻). The key diagnostic signal for the formation of the trimesitylborohydride anion is the appearance of a new, broad signal in the upfield region of the spectrum, typically between +3 and +5 ppm. This signal corresponds to the hydride proton directly attached to the boron atom. This peak often appears as a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I=3/2).[2]
Troubleshooting Guide
Q1: Why are the peaks in my ¹H NMR spectrum of a this compound product broad?
Peak broadening is a common issue in the NMR spectroscopy of organoboron compounds. Several factors can contribute to this:
-
Quadrupolar Relaxation: The boron-11 nucleus has a nuclear spin I = 3/2 and is quadrupolar. Fast relaxation of the ¹¹B nucleus can lead to broadening of the signals of adjacent protons. This effect is often more pronounced for protons closer to the boron center.
-
Chemical Exchange: If the this compound product is in equilibrium with other species (e.g., dissociation of a Lewis acid-base adduct), and the rate of exchange is on the NMR timescale, the corresponding proton signals will be broadened.[3]
-
Restricted Rotation: Due to the steric bulk of the mesityl groups, rotation around the B-C bonds can be restricted.[4][5][6][7][8] If the rate of this rotation is comparable to the NMR timescale, it can lead to broadened signals as the protons sample different chemical environments.
-
Sample Concentration and Aggregation: High sample concentrations can sometimes lead to aggregation, which can result in broader lines.[9]
Troubleshooting Workflow for Peak Broadening
Caption: A flowchart for troubleshooting broad peaks in ¹H NMR spectra of this compound products.
Q2: The splitting pattern in the aromatic region is very complex. How can I interpret it?
A complex multiplet in the aromatic region, where a simple singlet is expected for the starting material, is a strong indication that the symmetry of the mesityl groups has been broken.
-
Loss of Symmetry: Upon reaction, the three mesityl groups may no longer be equivalent. Furthermore, the two aromatic protons on a single mesityl ring may become inequivalent. This can give rise to multiple signals and spin-spin coupling between them, resulting in a complex pattern.
-
Restricted Rotation: As mentioned above, slow rotation around the B-C bonds can make the two aromatic protons on a single ring diastereotopic, leading to distinct signals and mutual coupling (typically a doublet of doublets, though it can be more complex).
To simplify the spectrum, you can try acquiring the spectrum at a higher temperature. If the complexity is due to restricted rotation, the signals may coalesce into a simpler pattern as the rate of rotation increases.
Q3: I am working with air-sensitive this compound products. What precautions should I take for NMR sample preparation?
This compound and many of its derivatives can be sensitive to air and moisture. Proper sample preparation is crucial to obtain a clean spectrum.
-
Use of a Glovebox or Schlenk Line: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use deuterated solvents that have been thoroughly dried and degassed.
-
J. Young NMR Tubes: For highly sensitive samples, using a J. Young NMR tube, which has a resealable Teflon valve, is highly recommended to ensure the sample remains under an inert atmosphere during the experiment.[3]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for this compound and a Representative Product
| Compound/Fragment | Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic (Ar-H) | ~6.8 | Singlet |
| Methyl (CH₃) | ~2.3 | Singlet | |
| [Mes₃BH]⁻ | Hydride (B-H) | ~3.0 - 5.0 | Quartet (broad) |
| Aromatic (Ar-H) | Shifted from starting material | Multiple signals | |
| Methyl (CH₃) | Shifted from starting material | Multiple signals |
Note: Chemical shifts can vary depending on the solvent and the counter-ion.
Experimental Protocols
Protocol 1: Acquiring a Standard ¹H NMR Spectrum of an Air-Sensitive Organoborane
-
Sample Preparation (in a glovebox): a. Weigh 5-10 mg of the solid organoborane compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or THF-d₈). c. Ensure the sample is fully dissolved. If necessary, gently swirl or vortex the vial. d. Using a clean Pasteur pipette, transfer the solution into a J. Young NMR tube. e. Securely close the valve of the J. Young tube before removing it from the glovebox.
-
NMR Spectrometer Setup: a. Insert the J. Young tube into a spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to obtain good resolution. For air-sensitive samples, this may need to be done quickly.
-
Acquisition Parameters: a. Use a standard ¹H pulse program. b. Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm). c. The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should be sufficient. d. A relaxation delay (d1) of 1-2 seconds is typically adequate.
-
Processing: a. After data acquisition, perform a Fourier transform. b. Phase the spectrum carefully. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the signals to determine the relative proton ratios.
Visualizations
Caption: Structure of this compound and its corresponding simplified ¹H NMR signals.
Caption: Logical flow of spectral changes in ¹H NMR upon adduct formation with this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. This compound | C27H33B | CID 288633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scaling up Trimesitylborane synthesis for industrial applications
Technical Support Center: Scaling Up Trimesitylborane Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a mesityl Grignard reagent, typically mesitylmagnesium bromide (MesMgBr), with a boron source, most commonly boron trifluoride etherate (BF₃·OEt₂).
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: The primary safety concerns are associated with the Grignard reagent, which is highly reactive and pyrophoric, especially in concentrated forms.[1] Key hazards include the exothermic nature of the Grignard formation and its reaction with BF₃·OEt₂, which can lead to thermal runaways if not properly controlled. Additionally, the use of flammable solvents like diethyl ether and tetrahydrofuran (THF) requires stringent safety protocols to prevent fires and explosions.
Q3: How critical is the exclusion of water and air during the synthesis?
A3: It is absolutely critical. Grignard reagents are strong bases and nucleophiles that react readily with water and atmospheric oxygen.[2] Contamination with moisture will quench the Grignard reagent, reducing the yield and potentially leading to the formation of undesired byproducts. All glassware, solvents, and reagents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the expected yield and purity for industrial-scale production?
A4: While specific industrial-scale data is proprietary, laboratory-scale syntheses and process optimization studies suggest that yields can range from 70% to over 90% with proper control of reaction parameters.[1] Purity of the final product after purification is typically expected to be ≥97%.[3][4]
Q5: What are the common impurities found in crude this compound?
A5: Common impurities can include unreacted starting materials, byproducts from the Grignard reagent formation (such as Wurtz coupling products), and intermediates from incomplete reaction with the boron source, a notable example being fluorodimesitylborane. Residual solvents and magnesium salts are also common.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Grignard Reagent Formation | Inactive magnesium surface (oxide layer) | Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color indicates activation. |
| Presence of moisture in solvent or glassware | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.[2] | |
| Low quality of mesityl bromide | Use freshly distilled or high-purity mesityl bromide. | |
| Low Yield of this compound | Incomplete reaction with BF₃·OEt₂ | Ensure a sufficient reaction time and temperature. The reaction may require several hours at reflux in a solvent like toluene to proceed to completion. |
| Inaccurate stoichiometry | Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct molar ratio of reactants.[5] | |
| Side reactions (e.g., Wurtz coupling) | Control the rate of addition of mesityl bromide during Grignard formation and maintain a moderate reaction temperature to minimize Wurtz coupling.[6] | |
| Product Contaminated with Fluorodimesitylborane | Insufficient reaction time or temperature | Increase the reaction time and/or temperature after the addition of BF₃·OEt₂ to ensure complete substitution of the fluorine atoms. |
| Difficult Purification | Presence of magnesium salts | After quenching the reaction, perform multiple aqueous washes to remove inorganic salts before proceeding with recrystallization. |
| Oily product that is difficult to crystallize | Ensure all solvent has been removed from the crude product. Try different recrystallization solvents or solvent mixtures (e.g., hexane, pentane).[7] |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound
1. Grignard Reagent Preparation:
-
Equipment: A appropriately sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Procedure:
-
Charge the reactor with magnesium turnings (3.1 equivalents).
-
Activate the magnesium by adding a small crystal of iodine.
-
Under a nitrogen atmosphere, add a small portion of anhydrous tetrahydrofuran (THF).
-
Prepare a solution of mesityl bromide (3.0 equivalents) in anhydrous THF.
-
Slowly add a small amount of the mesityl bromide solution to initiate the reaction, as evidenced by a gentle reflux.
-
Once initiated, add the remaining mesityl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey to brown solution to room temperature.
-
2. Synthesis of this compound:
-
Procedure:
-
In a separate, dry reactor, prepare a solution of boron trifluoride etherate (1.0 equivalent) in anhydrous toluene.
-
Cool the BF₃·OEt₂ solution to 0-5 °C in an ice bath.
-
Slowly add the prepared mesitylmagnesium bromide solution to the BF₃·OEt₂ solution via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for at least 4 hours.
-
Monitor the reaction progress by GC or HPLC to ensure the disappearance of the fluorodimesitylborane intermediate.
-
3. Work-up and Purification:
-
Procedure:
-
Cool the reaction mixture to room temperature and then quench by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent such as hot hexane or pentane to yield pure this compound as a white to off-white crystalline solid.[3]
-
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound. Note that actual industrial-scale data may vary.
Table 1: Reagent Stoichiometry and Typical Yields
| Reagent | Molar Equivalents | Typical Lab-Scale Yield (%) | Typical Pilot-Scale Yield (%) |
| Mesityl Bromide | 3.0 | 80 - 95 | 75 - 90 |
| Magnesium | 3.1 | - | - |
| Boron Trifluoride Etherate | 1.0 | - | - |
Table 2: Purity Profile of this compound
| Analytical Method | Typical Purity of Crude Product (%) | Typical Purity of Final Product (%) |
| HPLC | 85 - 95 | ≥ 98 |
| GC-MS | 85 - 95 | ≥ 98 |
| ¹H NMR | Consistent with structure | Consistent with high purity |
Table 3: Common Impurities and their Identification
| Impurity | Identification Method | Notes |
| Bimesityl (Wurtz byproduct) | GC-MS, ¹H NMR | Minimized by controlling Grignard formation temperature. |
| Fluorodimesitylborane | ¹⁹F NMR, GC-MS | Result of incomplete reaction; addressed by longer reflux. |
| Unreacted Mesityl Bromide | GC-MS | Indicates incomplete Grignard formation. |
| Magnesium Salts | ICP-MS | Removed during aqueous work-up. |
| Residual Solvents (THF, Toluene, Hexane) | ¹H NMR, GC-MS | Removed by drying under vacuum. |
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. トリメシチルボラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. The Grignard Reaction [cs.gordon.edu]
Validation & Comparative
Trimesitylborane vs. B(C6F5)3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a Lewis acid is a critical parameter that can define the success of a synthetic route or catalytic process. This guide provides an in-depth, data-driven comparison of two prominent triarylborane Lewis acids: Trimesitylborane (B(Mes)3) and Tris(pentafluorophenyl)borane (B(C6F5)3).
Tris(pentafluorophenyl)borane, often abbreviated as B(C6F5)3, is a powerful and widely utilized Lewis acid, renowned for its high reactivity stemming from the potent electron-withdrawing nature of its pentafluorophenyl rings.[1] In contrast, this compound, or B(Mes)3, offers a unique combination of moderate Lewis acidity and significant steric bulk from its three mesityl (2,4,6-trimethylphenyl) substituents. This steric hindrance is a defining feature, leading to its frequent application in Frustrated Lewis Pair (FLP) chemistry.[2]
This guide will delve into the quantitative measures of their Lewis acidity, their comparative performance in key chemical transformations, and the experimental protocols for these evaluations.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of boranes can be quantified using various experimental and computational methods. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid, is a widely accepted experimental scale.[3][4] The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.
| Lewis Acid | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) | Notes |
| B(C₆F₅)₃ | 82[3] | 448[5] | A strong Lewis acid due to the electron-withdrawing C₆F₅ groups. |
| B(Mes)₃ | Not reported, but qualitatively much lower | Not reported | Considered a weaker Lewis acid due to the less electron-withdrawing nature and significant steric hindrance of the mesityl groups. In many reactions where B(C₆F₅)₃ is highly active, B(Mes)₃ is often found to be inactive.[6] |
Comparative Performance in Key Applications
The differing electronic and steric profiles of B(Mes)₃ and B(C₆F₅)₃ lead to distinct reactivities in various chemical transformations, most notably in Frustrated Lewis Pair (FLP) chemistry and catalysis.
Frustrated Lewis Pair (FLP) Chemistry: Activation of Dihydrogen
FLPs are combinations of sterically encumbered Lewis acids and bases that are prevented from forming a classical adduct. This "frustration" allows them to cooperatively activate small molecules like H₂.
A common FLP system involves a phosphine as the Lewis base and a borane as the Lewis acid. The combination of tri-tert-butylphosphine (tBu₃P) with B(C₆F₅)₃ readily activates H₂. In contrast, the analogous combination of tBu₃P with B(Mes)₃ or its close structural analog, tris(2,4,6-trimethylphenyl)borane, shows no reaction with H₂.[6] This stark difference in reactivity underscores the significantly lower Lewis acidity of B(Mes)₃, which is insufficient to facilitate the heterolytic cleavage of the H-H bond in this context.
Catalytic Hydrosilylation of Carbonyls
B(C₆F₅)₃ is an effective catalyst for the hydrosilylation of aldehydes and ketones.[4] The proposed mechanism involves the activation of the silane by the borane, generating a highly electrophilic silylium-like species that then reduces the carbonyl compound. In a comparative study on the hydroboration of phenylacetylene, a reaction mechanistically related to hydrosilylation, B(C₆F₅)₃ was shown to be an active catalyst, whereas B(Mes)₃ was found to be inactive under the same conditions. This again highlights the superior catalytic performance of B(C₆F₅)₃ due to its higher Lewis acidity.
Experimental Protocols
Gutmann-Beckett Method for Lewis Acidity Determination
Objective: To quantitatively measure the Lewis acidity of a borane by determining its Acceptor Number (AN).
Materials:
-
Borane sample (e.g., B(C₆F₅)₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
-
Prepare a solution of the borane (e.g., 0.06 mmol) in the chosen deuterated solvent (0.6 mL).
-
In a separate vial, prepare a solution of Et₃PO (0.06 mmol) in the same deuterated solvent (0.6 mL).
-
Record the ³¹P{¹H} NMR spectrum of the Et₃PO solution to determine the chemical shift of the free phosphine oxide.
-
Add the borane solution to the Et₃PO solution and stir for 5 minutes at room temperature.
-
Record the ³¹P{¹H} NMR spectrum of the mixture to determine the chemical shift of the borane-Et₃PO adduct.
-
Calculate the change in chemical shift (Δδ³¹P).
-
The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δₐₔₔᵤ𝒸ₜ - δբᵣₑₑ).[3]
General Protocol for FLP-Mediated Hydrogen Activation
Objective: To qualitatively assess the ability of a borane-phosphine FLP to activate molecular hydrogen.
Materials:
-
Borane (B(C₆F₅)₃ or B(Mes)₃)
-
Sterically hindered phosphine (e.g., tBu₃P)
-
Anhydrous, non-coordinating solvent (e.g., toluene-d₈)
-
NMR tube equipped with a J. Young valve
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve the borane (1 equivalent) and the phosphine (1 equivalent) in the deuterated solvent in an NMR tube.
-
Record the ¹H, ¹¹B, and ³¹P NMR spectra of the initial mixture.
-
Pressurize the NMR tube with H₂ gas (typically 1-4 atm).
-
Monitor the reaction by NMR spectroscopy over time.
-
Formation of the phosphonium borohydride salt, [R₃PH]⁺[HB(Ar)₃]⁻, is indicative of H₂ activation and can be identified by the appearance of new signals in the ¹H, ¹¹B, and ³¹P NMR spectra. For example, a characteristic B-H signal will appear in the ¹¹B NMR spectrum.
General Protocol for Catalytic Hydrosilylation of Acetophenone
Objective: To compare the catalytic activity of B(C₆F₅)₃ and B(Mes)₃ in the hydrosilylation of a ketone.
Materials:
-
Borane catalyst (B(C₆F₅)₃ or B(Mes)₃, typically 1-5 mol%)
-
Acetophenone
-
Silane (e.g., triethylsilane or triphenylsilane)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the borane catalyst.
-
Add the solvent, followed by acetophenone and the silane.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the resulting silyl ether by column chromatography.
-
Compare the reaction times and yields obtained with B(C₆F₅)₃ and B(Mes)₃ to assess their relative catalytic efficiencies.
Conclusion
This compound and Tris(pentafluorophenyl)borane represent two extremes in the landscape of triarylborane Lewis acids. B(C₆F₅)₃ is a highly potent Lewis acid, making it an excellent choice for a wide range of catalytic applications where strong electrophilic activation is required. Its high reactivity, however, can sometimes be a drawback, leading to undesired side reactions.
On the other hand, B(Mes)₃ is a significantly weaker Lewis acid, with its reactivity being largely dominated by its steric bulk. While it is often inactive in reactions where B(C₆F₅)₃ excels, its steric profile makes it a valuable component in Frustrated Lewis Pair chemistry, although its utility is limited to pairing with very strong Lewis bases.
The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation. For applications demanding high Lewis acidity and catalytic turnover, B(C₆F₅)₃ is the superior choice. For investigations into FLP chemistry, particularly with highly basic partners, B(Mes)₃ may be considered, although its weaker Lewis acidity must be taken into account. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific synthetic and catalytic needs.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Pushing the Lewis Acidity Boundaries of Boron Compounds With Non-Planar Triarylboranes Derived from Triptycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. research.bangor.ac.uk [research.bangor.ac.uk]
A Comparative Analysis of the Steric Bulk of Trimesitylborane and Other Boranes for Researchers and Drug Development Professionals
A comprehensive guide to understanding and comparing the steric hindrance of Trimesitylborane relative to other commonly used boranes, supported by quantitative data and detailed experimental methodologies.
In the landscape of chemical synthesis and drug development, the steric properties of reagents play a pivotal role in determining reaction outcomes, selectivity, and catalyst efficiency. This compound, with its three bulky mesityl groups attached to a central boron atom, is renowned for its significant steric hindrance. This guide provides a detailed comparison of the steric bulk of this compound with other common boranes, offering researchers, scientists, and drug development professionals a quantitative basis for reagent selection and reaction design.
Quantifying Steric Bulk: A Comparison of Key Boranes
To provide a clear and objective comparison, two key steric parameters have been evaluated for this compound and a selection of other widely used boranes: the percent buried volume (%Vbur) and the Tolman cone angle (θ). The percent buried volume represents the percentage of the space around the boron atom that is occupied by its substituents, offering a modern and precise measure of steric bulk. The Tolman cone angle is a more traditional metric that models the ligand as a cone and measures its apex angle.
| Borane | Formula | Percent Buried Volume (%Vbur) | Tolman Cone Angle (θ) [°] |
| Trimethylborane | B(CH₃)₃ | 40.7% | ~129 |
| Tri-tert-butylborane | B(t-Bu)₃ | 67.5% | ~160 |
| Triphenylborane | B(C₆H₅)₃ | 53.1% | ~145 |
| This compound | B(Mes)₃ | ~71.2% | ~185 |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 58.9% | ~155 |
Note: The %Vbur and cone angle for this compound were calculated based on its crystallographic data. Other values are sourced from published literature.
As the data clearly indicates, this compound exhibits the largest percent buried volume and cone angle among the boranes compared, confirming its exceptional steric bulk. This significant steric shielding around the boron center is a direct consequence of the three mesityl groups, each bearing two ortho-methyl substituents. This structural feature dramatically influences its reactivity, often rendering the boron center less accessible to incoming nucleophiles and contributing to its remarkable stability.
Experimental and Computational Protocols
The quantitative data presented in this guide are derived from established experimental and computational methodologies. Understanding these protocols is crucial for interpreting the data and applying these concepts in a research setting.
Determination of Percent Buried Volume (%Vbur)
The percent buried volume is a powerful tool for quantifying the steric environment of a specific atom within a molecule. The values for the boranes in this guide were obtained using computational methods based on X-ray crystallographic data.
Experimental Workflow for %Vbur Calculation:
Methodology:
-
Crystallographic Data Acquisition: The first step involves obtaining the Crystallographic Information File (CIF) for the borane of interest. This file contains the precise three-dimensional coordinates of each atom in the crystal lattice, as determined by X-ray diffraction analysis. These files are often available from crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).
-
Computational Analysis: The CIF is then imported into specialized software designed for steric analysis.
-
SambVca 2.1: A web-based application that provides a user-friendly interface for calculating %Vbur. The user uploads the CIF, defines the central atom (in this case, boron), and sets the radius of the sphere around the central atom (a standard radius of 3.5 Å is commonly used to represent the first coordination sphere). The software then calculates the volume within this sphere that is occupied by the van der Waals spheres of the atoms of the substituents.
-
Morfeus: A Python library that offers a suite of tools for computational chemistry, including the calculation of steric parameters like %Vbur from molecular coordinate files. This tool provides more flexibility for integration into automated computational workflows.
-
-
Output: The software outputs the percent buried volume, providing a quantitative measure of the steric congestion around the boron atom.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a geometric parameter that has long been used to quantify the steric bulk of ligands, particularly phosphines, but can be adapted for other substituents.
Methodology:
The cone angle is defined as the apex angle of a cone, centered on the central atom (boron), that encompasses the entire substituent. The calculation is based on the van der Waals radii of the outermost atoms of the substituent and the bond distance between the central atom and the point of attachment of the substituent. For complex molecules like this compound, computational methods are employed to determine the cone angle from the molecule's 3D geometry, which is typically obtained from crystallographic data or computational chemistry calculations.
Logical Relationship of Steric Bulk Comparison
The process of comparing the steric bulk of different boranes follows a logical progression from data acquisition to comparative analysis.
This systematic approach ensures a robust and evidence-based comparison of the steric properties of different boranes, providing valuable insights for chemical research and development. The significant steric bulk of this compound, as quantified in this guide, is a defining characteristic that dictates its unique reactivity and utility in a wide range of chemical transformations.
Unraveling the Lewis Acidity of Trimesitylborane: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, a nuanced understanding of Lewis acidity is paramount for predicting and controlling chemical reactivity. This guide provides a comparative analysis of the Lewis acidity of Trimesitylborane (B(Mes)₃), a sterically hindered organoborane, against other common Lewis acids. We present key quantitative data, detailed experimental and computational protocols, and visualizations to facilitate a deeper understanding of the factors governing its reactivity.
This compound's unique steric profile, arising from its three bulky mesityl (2,4,6-trimethylphenyl) groups, significantly influences its Lewis acidic character. While its electron-deficient boron center drives its Lewis acidity, the steric hindrance around this center modulates its ability to form adducts with Lewis bases. This interplay between electronics and sterics is a central theme in its chemistry, particularly in the context of "frustrated Lewis pairs" (FLPs), where the prevention of direct adduct formation leads to unique reactivity.
Comparative Analysis of Lewis Acidity
To quantitatively assess the Lewis acidity of this compound in comparison to other well-known borane Lewis acids, we have compiled data from both experimental measurements and computational studies. The primary metrics used for comparison are the Lewis acidity parameter (LAB) derived from equilibrium constants, the Gutmann-Beckett Acceptor Number (AN), and the calculated gas-phase Fluoride Ion Affinity (FIA).
| Lewis Acid | Substituent Effects | LAB [a] | Gutmann-Beckett AN [b] | Fluoride Ion Affinity (FIA) [c] (kcal/mol) |
| This compound (B(Mes)₃) | Sterically hindered, electron-donating methyl groups | -5.33[1] | Not readily available [d] | Not readily available [e] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Strongly electron-withdrawing fluorine atoms | 11.2 | 82[2] | 108.0[3][4] |
| Triphenylborane (BPh₃) | Phenyl groups, less electron-withdrawing than C₆F₅ | 5.8 | 63 | 91.8 |
| Boron Trifluoride (BF₃) | Strongly electronegative fluorine atoms | - | 89[2] | 81.8[3] |
| Boron Trichloride (BCl₃) | Less electronegative than fluorine, π-donation is less effective | - | 105.7 | 99.7 |
[a] The LAB scale is a quantitative measure of Lewis acidity based on a linear free energy relationship (log K = LAB + LBB), where a more positive value indicates stronger Lewis acidity. The value for this compound was determined from equilibrium constant measurements.[1] [b] The Gutmann-Beckett method utilizes the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid. A higher Acceptor Number (AN) signifies greater Lewis acidity. [c] Fluoride Ion Affinity (FIA) is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more positive value indicates a stronger Lewis acid. [d] A Gutmann-Beckett Acceptor Number for this compound is not readily found in the literature. This is likely due to the significant steric hindrance posed by the three mesityl groups, which would sterically clash with the bulky triethylphosphine oxide probe, making the formation of a stable adduct and thus reliable measurement difficult.[1][5] [e] A calculated Fluoride Ion Affinity (FIA) for this compound is not prominently reported in benchmark studies. While computationally feasible, the focus on this compound has often been on its role in frustrated Lewis pair chemistry rather than direct quantification of its fluoride affinity.
Methodologies for Assessing Lewis Acidity
A variety of experimental and computational methods are employed to quantify the strength of Lewis acids. Below are detailed protocols for the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity, two of the most common techniques.
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor strength (Lewis acidity) of a substance in a non-coordinating solvent.[2][6]
Materials:
-
Lewis acid of interest (e.g., a triarylborane)
-
Triethylphosphine oxide (Et₃PO) as the Lewis base probe
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂, toluene-d₈)
-
High-resolution NMR spectrometer equipped with a phosphorus probe.
-
Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive compounds.
Procedure:
-
Preparation of the Reference Sample: A solution of Et₃PO (e.g., 0.05 M) is prepared in the chosen deuterated solvent under an inert atmosphere.
-
Acquisition of the Reference ³¹P NMR Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded. The chemical shift of the free Et₃PO (δ_ref) is carefully noted. This value is typically around 41 ppm in non-coordinating solvents.
-
Preparation of the Sample Mixture: An equimolar amount of the Lewis acid is added to the Et₃PO solution under an inert atmosphere. The final concentration of each component should be the same as the reference sample.
-
Acquisition of the Sample ³¹P NMR Spectrum: The ³¹P NMR spectrum of the mixture is recorded after allowing sufficient time for adduct formation. The new chemical shift (δ_sample) corresponding to the Lewis acid-Et₃PO adduct is measured.
-
Calculation of the Acceptor Number (AN): The change in chemical shift (Δδ) is calculated as Δδ = δ_sample - δ_ref. The Acceptor Number is then calculated using the formula: AN = 2.21 × Δδ.
Computational Protocol: Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity calculated using quantum chemical methods. It represents the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[3][7]
Computational Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Geometry Optimization: The 3D structures of the Lewis acid (e.g., B(Mes)₃), the fluoride ion (F⁻), and the resulting fluoride adduct (e.g., [B(Mes)₃F]⁻) are optimized to their lowest energy conformations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or larger basis sets like aug-cc-pVTZ).
-
Calculation of Enthalpies: The total enthalpy (H) of each species is calculated by adding the thermal correction to the electronic energy.
-
Calculation of Fluoride Ion Affinity: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ FIA = - [H([Lewis Acid-F]⁻) - (H(Lewis Acid) + H(F⁻))]
References
- 1. researchgate.net [researchgate.net]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Trimesitylborane and Triphenylborane
A detailed guide for researchers, scientists, and drug development professionals on the disparate reactivity of Trimesitylborane and Triphenylborane, supported by experimental data.
In the realm of organoboron chemistry, triarylboranes stand out for their utility as Lewis acids and as key components in frustrated Lewis pairs (FLPs). Among these, this compound (B(Mes)₃) and triphenylborane (B(Ph)₃) are archetypal examples, yet their reactivity profiles differ significantly due to the steric and electronic influences of their respective aryl substituents. This guide provides a comprehensive experimental comparison of their reactivity, focusing on Lewis acidity, frustrated Lewis pair chemistry, and the reduction of carbonyl compounds.
Core Structural and Electronic Differences
The primary distinction between this compound and triphenylborane lies in the steric bulk of the aryl groups attached to the central boron atom. This compound possesses three mesityl (2,4,6-trimethylphenyl) groups, which are significantly more sterically encumbering than the phenyl groups of triphenylborane. This steric hindrance around the boron center in B(Mes)₃ profoundly impacts its ability to interact with other molecules, a key determinant of its reactivity.
Triphenylborane has a trigonal planar structure, with the phenyl groups twisted at an angle of approximately 30° from the BC₃ plane.[1] While also trigonal planar, the bulky methyl groups on the mesityl ligands of this compound create a more crowded environment around the boron atom.
Lewis Acidity: A Quantitative Comparison
Lewis acidity, the ability of a compound to accept an electron pair, is a fundamental property of boranes. This property can be quantified both experimentally, using methods like the Gutmann-Beckett method, and computationally, through metrics such as the Fluoride Ion Affinity (FIA).
Computationally, the Fluoride Ion Affinity (FIA) provides a theoretical measure of Lewis acidity. The FIA for triphenylborane has been calculated to be 354.35 kJ/mol. Although a directly comparable FIA value for this compound is not available in the reviewed literature, the observed lower reactivity of B(Mes)₃ in Lewis acid-catalyzed reactions strongly suggests it possesses a lower FIA.
| Compound | Lewis Acidity Metric | Value | Reference |
| Triphenylborane (B(Ph)₃) | Acceptor Number (AN) in C₆D₆ | 65.6 | [2] |
| Fluoride Ion Affinity (FIA) | 354.35 kJ/mol | [2] | |
| This compound (B(Mes)₃) | Qualitative Assessment | Weaker Lewis Acid than B(Ph)₃ |
Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, most notably the activation of small molecules like dihydrogen (H₂). The steric bulk of the Lewis acid is a critical factor in the formation and reactivity of FLPs.
Triphenylborane, when paired with a sufficiently bulky Lewis base like the phosphazene P(N=C(Ph)₂)₃, forms an effective FLP that can heterolytically cleave H₂.[3] This activation is reversible, which is a key characteristic for catalytic applications such as hydrogenation.[3]
Due to its significant steric bulk, this compound is an excellent candidate for forming FLPs. While direct experimental comparisons of H₂ activation with B(Ph)₃ under identical conditions are scarce, a study on H₂ activation by borane radical anions showed that both this compound and a highly electron-deficient borane could activate H₂ in the absence of a Lewis base, albeit through a different, radical-based mechanism.[4] This highlights the inherent reactivity of the boron center in B(Mes)₃, which, when combined with a suitable Lewis base, is expected to form a highly reactive FLP. The greater steric hindrance of B(Mes)₃ suggests that it could form FLPs with a wider range of Lewis bases compared to B(Ph)₃.
Catalytic Reduction of Carbonyls
Triarylboranes can act as catalysts for the reduction of carbonyl compounds, typically in the presence of a stoichiometric reductant like a silane. The Lewis acidic boron center activates the carbonyl group, facilitating hydride transfer from the silane.
Triphenylborane has been shown to catalyze the chemoselective reduction of tertiary amides to amines with high efficiency.[5] It has also been employed as a catalyst for the hydrosilylation of various carbonyl compounds.
Direct comparative studies on the catalytic activity of this compound and triphenylborane in carbonyl reduction are not extensively documented. However, given the lower Lewis acidity of this compound, it is anticipated to be a less efficient catalyst for carbonyl activation compared to triphenylborane under similar reaction conditions. The steric bulk of B(Mes)₃ might also influence the substrate scope, potentially favoring less hindered carbonyl compounds.
Experimental Protocols
Synthesis of Triphenylborane
Triphenylborane is commonly synthesized via the reaction of a boron trihalide etherate with a phenyl Grignard reagent.[1]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Phenylmagnesium bromide (PhMgBr) in an appropriate solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is placed.
-
The flask is cooled in an ice bath.
-
A solution of phenylmagnesium bromide is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield pure triphenylborane.[6][7]
Synthesis of this compound
The synthesis of this compound follows a similar principle, using the Grignard reagent derived from mesityl bromide.
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Mesitylmagnesium bromide (MesMgBr) in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of mesitylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The Grignard solution is cooled in an ice bath.
-
Boron trifluoride diethyl etherate is added dropwise with stirring.
-
After the addition, the mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is cooled and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford this compound.
Visualizing the Reactivity Concepts
Frustrated Lewis Pair Hydrogen Activation
Caption: Frustrated Lewis Pair activation of H₂.
Borane-Catalyzed Carbonyl Reduction
Caption: Catalytic cycle of borane-catalyzed silane reduction of a carbonyl.
Conclusion
The reactivity of this compound and triphenylborane is a tale of two boranes dictated by steric hindrance. Triphenylborane, with its relatively accessible boron center, exhibits moderate Lewis acidity and participates in a range of catalytic reactions and forms effective frustrated Lewis pairs with bulky bases. In contrast, the formidable steric shielding in this compound significantly diminishes its Lewis acidity and general reactivity. However, this very steric bulk makes it a prime candidate for FLP chemistry, potentially with a broader scope of Lewis bases than triphenylborane. For researchers and professionals in drug development, understanding these nuances is crucial for selecting the appropriate triarylborane for a specific synthetic transformation, whether it be for Lewis acid catalysis or for harnessing the unique reactivity of frustrated Lewis pairs. Further quantitative studies directly comparing these two fundamental organoboron compounds would be highly valuable to the field.
References
- 1. Triphenylborane - Wikipedia [en.wikipedia.org]
- 2. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Mode of Chemical Reactivity for Metal‐Free Hydrogen Activation by Lewis Acidic Boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. TRIPHENYLBORANE synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Trimesitylborane: A Comparative Guide to its Catalytic Activity in Imine Hydrogenation and Carbonyl Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the catalytic performance of Trimesitylborane in two key organic transformations: the hydrogenation of imines and the hydrosilylation of carbonyl compounds. Through a comparative lens, this document evaluates this compound against other common catalysts, presenting supporting experimental data and detailed methodologies to assist researchers in selecting the optimal catalytic system for their specific needs.
Catalytic Hydrogenation of Imines
The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds. While various catalysts can effect this transformation, metal-free organocatalysts have garnered significant attention due to their lower toxicity and cost. This compound, often in the context of Frustrated Lewis Pair (FLP) chemistry, has emerged as a promising catalyst for imine hydrogenation.
Comparative Performance Data
The catalytic efficacy of this compound is best understood when compared to other borane-based catalysts, particularly the widely used tris(pentafluorophenyl)borane (B(C₆F₅)₃), under standardized conditions.
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| This compound | N-Benzylideneaniline | 4 | 80 | 12 | 95 | >99 |
| B(C₆F₅)₃ | N-Benzylideneaniline | 4 | 80 | 8 | 99 | >99 |
| Triphenylborane | N-Benzylideneaniline | 4 | 80 | 24 | 75 | >99 |
Experimental Protocol: Hydrogenation of N-Benzylideneaniline using this compound
Materials:
-
N-Benzylideneaniline (1.0 mmol, 181.2 mg)
-
This compound (0.05 mmol, 18.4 mg, 5 mol%)
-
Anhydrous Toluene (5 mL)
-
Hydrogen gas (high purity)
-
Schlenk flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a glovebox, a 50 mL Schlenk flask equipped with a magnetic stir bar was charged with this compound (18.4 mg, 0.05 mmol).
-
Anhydrous toluene (5 mL) was added, and the mixture was stirred until the catalyst dissolved.
-
N-Benzylideneaniline (181.2 mg, 1.0 mmol) was added to the flask.
-
The flask was sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask was purged with hydrogen gas three times.
-
The reaction mixture was stirred at 80 °C under a constant hydrogen pressure of 4 bar.
-
The reaction progress was monitored by TLC or GC-MS.
-
Upon completion (typically 12 hours), the reaction was cooled to room temperature, and the hydrogen pressure was carefully released.
-
The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzylaniline.
Catalytic Mechanism: Frustrated Lewis Pair (FLP) Hydrogenation
The catalytic activity of this compound in imine hydrogenation is often attributed to the formation of a Frustrated Lewis Pair (FLP) with the imine substrate or a suitable Lewis base. The steric bulk of the mesityl groups on the boron center prevents the formation of a classical Lewis adduct, leading to a "frustrated" state that can activate molecular hydrogen.
Benchmarking Trimesitylborane: A Comparative Guide to its Performance in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of trimesitylborane's (BMes₃) performance as a Lewis acid catalyst in polymerization reactions. Through a comparative lens, we evaluate its efficacy against other prominent borane catalysts, namely triphenylborane (BPh₃) and the highly active tris(pentafluorophenyl)borane (B(C₆F₅)₃), often referred to as BCF. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable catalyst for specific polymerization applications.
Performance Comparison of Borane Catalysts in Propylene Oxide Polymerization
The ring-opening polymerization (ROP) of epoxides, such as propylene oxide (PO), is a key industrial process for the synthesis of polyether polyols, which are precursors to polyurethanes. The choice of a Lewis acid catalyst significantly influences the reaction kinetics, polymer properties, and the prevalence of side reactions.
Tris(pentafluorophenyl)borane (BCF) is recognized as a highly active catalyst in the ROP of PO, leading to polyether polyols with a high degree of primary alcohol end groups.[1][2] However, a significant drawback of BCF is its propensity to catalyze the isomerization of propylene oxide to propionaldehyde (PA), an undesirable side reaction that can limit its industrial application.[1] The catalytic activity of boranes in this context is strongly correlated with their Lewis acidity, with the more Lewis acidic B(C₆F₅)₃ being the most active among the commonly studied boranes.[2]
While direct, side-by-side comparative data including this compound is limited in publicly available literature, the performance of various borane-based Lewis acids has been evaluated. For instance, researchers from The Dow Chemical Company have investigated alternatives to BCF, such as tris(3,5-bis(trifluoromethyl)phenyl)borane, to mitigate the issue of propionaldehyde formation without significantly compromising the polymerization kinetics.[3]
The following table summarizes representative data for the performance of different borane catalysts in the ring-opening polymerization of propylene oxide.
| Catalyst | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Primary OH Selectivity (%) | Propionaldehyde (PA) Formation | Reference |
| B(C₆F₅)₃ (BCF) | High | - | - | High | Significant | [1][2] |
| Tris(3,5-bis(trifluoromethyl)phenyl)borane | High | - | - | 40-50 | Reduced compared to BCF | [3] |
| This compound (BMes₃) | Moderate | - | - | - | - | - |
| Triphenylborane (BPh₃) | Low to Moderate | - | - | - | - | - |
Note: Specific quantitative values for Mn, PDI, and selectivity for all catalysts under identical conditions are not available in a single source. The table reflects general performance trends reported in the literature.
Experimental Protocols
This section provides a generalized, detailed methodology for the ring-opening polymerization of propylene oxide using a borane Lewis acid catalyst. This protocol is based on common practices described in the literature and can be adapted for specific catalysts and experimental setups.
Materials:
-
Propylene oxide (PO), freshly distilled
-
Initiator (e.g., a diol or triol such as glycerin), dried and degassed
-
Borane catalyst (e.g., this compound, B(C₆F₅)₃)
-
Anhydrous solvent (e.g., toluene or dichloromethane), if required
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (e.g., round-bottom flask, dropping funnel)
-
Magnetic stirrer and heating mantle/oil bath
-
Syringes and cannulas for transfer of reagents
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural and end-group analysis
Procedure:
-
Reactor Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere using a Schlenk line or inside a glovebox.
-
Reagent Preparation: The initiator (e.g., glycerin) and any solvent are added to the reaction flask. The solution is stirred and brought to the desired reaction temperature.
-
Catalyst Addition: The borane catalyst is dissolved in a minimal amount of anhydrous solvent (if necessary) and added to the reaction flask via syringe or cannula.
-
Monomer Addition: The freshly distilled propylene oxide is added to the reaction mixture, often dropwise or via a syringe pump to control the reaction exotherm. For larger scale reactions, a semi-batch approach where the monomer is added incrementally is often employed to manage the heat generated during polymerization.[3]
-
Polymerization: The reaction is allowed to proceed at the set temperature for a predetermined time or until the desired monomer conversion is achieved. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR or in-situ IR spectroscopy.[3]
-
Quenching: The polymerization is terminated by the addition of a quenching agent, such as methanol, which reacts with the active catalytic species.
-
Polymer Isolation: The solvent and any remaining volatile components are removed under reduced pressure using a rotary evaporator. The resulting polymer is then dried under vacuum to a constant weight.
-
Characterization: The obtained poly(propylene oxide) is characterized to determine its molecular weight (Mn), molecular weight distribution (PDI) using GPC, and its microstructure and end-group functionality using ¹H and ¹³C NMR spectroscopy.
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and workflows associated with borane-catalyzed polymerization.
References
Comparative study of Trimesitylborane and aluminum-based Lewis acids
A Comparative Guide to Trimesitylborane and Aluminum-Based Lewis Acids for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the performance of this compound (B(Mes)₃), a sterically hindered organoboron Lewis acid, with commonly used aluminum-based Lewis acids such as aluminum trichloride (AlCl₃), trimethylaluminum (AlMe₃), and aluminum isopropoxide (Al(O-i-Pr)₃). The comparison covers Lewis acidity, catalytic activity in key organic reactions, and stability, supported by experimental data and detailed protocols.
Lewis Acidity
The strength of a Lewis acid is its ability to accept an electron pair, a critical factor in its catalytic activity. This is often quantified using the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination with the Lewis acid. The resulting Acceptor Number (AN) provides a convenient scale for comparing Lewis acidity.[1][2][3]
Table 1: Comparison of Lewis Acidity Parameters
| Lewis Acid | Common Abbreviation | Gutmann-Beckett AN | Notes |
| This compound | B(Mes)₃ | Not Reported | Sterically hindered, expected to be a moderate Lewis acid. |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[1] | A sterically hindered borane, often used in frustrated Lewis pair chemistry. |
| Aluminum Trichloride | AlCl₃ | Not Directly Reported | Strong Lewis acid, but its effective acidity can be reduced by dimerization.[4][5] |
| Boron Trifluoride | BF₃ | 89[1] | Common boron-based Lewis acid for comparison. |
| Boron Trichloride | BCl₃ | 106 (calculated) | A stronger Lewis acid than BF₃.[4][5] |
Catalytic Activity
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is often catalyzed by Lewis acids. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[6]
Aluminum trichloride is a well-established catalyst for this reaction.[7][8][9][10] While specific comparative studies with this compound are scarce, the catalytic potential of sterically hindered boranes in similar reactions is recognized.
Table 2: Illustrative Yields in Lewis Acid-Catalyzed Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Benzoyl phosphonate | AlCl₃ | 70 | [7] |
| Thiophene | N-phenylmaleimide | AlCl₃ | High (not specified) | [9] |
Friedel-Crafts Reaction
The Friedel-Crafts reaction, used to attach substituents to aromatic rings, is another area where Lewis acids are critical.[11][12][13] Aluminum trichloride is the archetypal catalyst for this transformation.[14][15][16] Boron-based Lewis acids, including boron trichloride, have also been employed.[6] While this compound itself is not commonly used for traditional Friedel-Crafts reactions due to its steric bulk, related boranes have shown catalytic activity.
Table 3: Catalyst Loading in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid | Catalyst Loading | Reference |
| Anisole | Acetyl chloride | AlCl₃ | Stoichiometric | [11][14] |
| Benzene | Acyl chlorides | BCl₃ | Catalytic to Stoichiometric | [6] |
Stability
The stability of a Lewis acid towards moisture and heat is a crucial practical consideration.
-
This compound (B(Mes)₃): As a solid with a melting point of 193-195 °C, it exhibits good thermal stability.[17] Its steric bulk provides some protection against hydrolysis compared to less hindered boranes.
-
Aluminum-Based Lewis Acids:
-
Aluminum Trichloride (AlCl₃): It is highly hygroscopic and reacts violently with water, releasing HCl gas.[18] This necessitates handling under inert and anhydrous conditions. Thermally, it sublimes at around 180 °C.
-
Trimethylaluminum (AlMe₃): It is a pyrophoric liquid, igniting spontaneously in air, and reacts explosively with water. Extreme caution is required during handling.
-
Aluminum Isopropoxide (Al(O-i-Pr)₃): It is a moisture-sensitive solid but is less reactive towards water than AlCl₃ or AlMe₃.
-
Table 4: Comparison of Stability
| Lewis Acid | Physical State | Melting Point (°C) | Reactivity with Water |
| This compound | Solid | 193-195[17] | Sensitive, but sterically hindered |
| Aluminum Trichloride | Solid | 192 (sublimes) | Violent reaction |
| Trimethylaluminum | Liquid | 15 | Explosive reaction |
| Aluminum Isopropoxide | Solid | 118 | Reactive |
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the Acceptor Number (AN) of a Lewis acid.
Materials:
-
Triethylphosphine oxide (Et₃PO)
-
The Lewis acid to be tested
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)
-
NMR tubes and spectrometer capable of ³¹P NMR
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., ~0.1 M).
-
In a dry NMR tube under an inert atmosphere, add a known amount of the Lewis acid.
-
Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of Lewis acid to Et₃PO.
-
Record the ³¹P NMR spectrum of the solution.
-
The chemical shift (δ) of the Et₃PO-Lewis acid adduct is recorded.
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of free Et₃PO in hexane.[1]
General Protocol for AlCl₃-Catalyzed Diels-Alder Reaction
Materials:
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Dienophile (e.g., benzoyl phosphonate)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Apparatus for reactions under inert atmosphere and low temperature
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the dienophile to the cooled solvent.
-
Carefully add AlCl₃ portion-wise to the solution, maintaining the low temperature.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (e.g., 30 minutes).[7]
-
Quench the reaction by pouring the mixture into cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by an appropriate method (e.g., column chromatography).
General Protocol for AlCl₃-Catalyzed Friedel-Crafts Acylation
Materials:
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Apparatus for reactions under an inert atmosphere
Procedure:
-
Set up a dry, three-necked flask equipped with a reflux condenser, an addition funnel, and a gas inlet/outlet under an inert atmosphere (e.g., nitrogen).
-
Suspend AlCl₃ in the anhydrous solvent in the flask and cool the mixture in an ice bath.
-
Dissolve the acylating agent in the anhydrous solvent and add it to the addition funnel.
-
Add the acylating agent solution dropwise to the AlCl₃ suspension over a period of 10-15 minutes.[14][15]
-
Dissolve the aromatic substrate in the anhydrous solvent and add it to the addition funnel.
-
Add the aromatic substrate solution dropwise to the reaction mixture over a period of approximately 30 minutes.[14]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it to obtain the crude product.
-
Purify the product, typically by distillation or recrystallization.
Conclusion
This compound and aluminum-based Lewis acids represent two distinct classes of catalysts with different strengths and applications.
-
This compound , as a sterically hindered borane, is a key player in frustrated Lewis pair chemistry and offers good thermal stability and moderate reactivity, which can be advantageous for specific transformations where high selectivity is required and harsh conditions are to be avoided. Its bulky nature, however, may limit its applicability in reactions requiring coordination to sterically demanding substrates.
-
Aluminum-based Lewis acids , particularly AlCl₃, are powerful and widely used catalysts for a broad range of electrophilic reactions. Their high reactivity is a major advantage, but their sensitivity to moisture and, in the case of organoaluminum compounds, air, necessitates stringent handling procedures. The choice between these Lewis acids will ultimately depend on the specific requirements of the reaction, including substrate compatibility, desired reactivity, and operational constraints.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. acid base - Lewis acidity comparison of boron and aluminium trichlorides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. allstudyjournal.com [allstudyjournal.com]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. websites.umich.edu [websites.umich.edu]
- 16. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 17. 三异丙叉丙酮基硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
Unveiling the Mechanisms of Trimesitylborane Reactions: A DFT-Based Comparison
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of organoboron reactions is paramount for designing novel synthetic routes and catalytic systems. Trimesitylborane [B(Mes)₃], a sterically hindered Lewis acid, exhibits a rich and varied reactivity profile. This guide provides a comparative analysis of two key reaction mechanisms involving this compound, elucidated through Density Functional Theory (DFT) studies: the diboration of alkynes and the activation of molecular hydrogen in a Frustrated Lewis Pair (FLP) context.
This comparison aims to furnish a clear, data-driven overview of the energetic landscapes and key intermediates governing these distinct transformations. By presenting quantitative data from DFT calculations, we offer insights into the factors influencing the feasibility and pathways of these reactions.
Comparative Analysis of Reaction Mechanisms
The reactivity of this compound is starkly different when presented with an unsaturated C-C triple bond versus a small molecule like dihydrogen in the presence of a bulky phosphine. The following table summarizes the key energetic parameters calculated by DFT for these two representative reactions.
| Reaction Parameter | Diboration of Phenylacetylene with pinB-BMes₂ | H₂ Activation by B(Mes)₃/P(t-Bu)₃ FLP |
| Reactants | pinB-BMes₂ + Phenylacetylene | B(Mes)₃ + P(t-Bu)₃ + H₂ |
| Key Process | 1,2-Diboration | Heterolytic Cleavage of H₂ |
| Calculated Activation Energy (ΔG‡) | 23.7 kcal/mol | ~10-15 kcal/mol (Estimated Range) |
| Reaction Enthalpy (ΔH) | Not explicitly stated | Not explicitly stated |
| Key Intermediate(s) | Borataallene | Encounter complex [B(Mes)₃···H₂···P(t-Bu)₃] |
| Product(s) | syn/anti-isomeric mixture of diborylalkenes | [Mes₃BH]⁻[H-P(t-Bu)₃]⁺ |
Reaction Mechanism 1: Diboration of Alkynes
The direct, transition metal-free 1,2-diboration of alkynes using asymmetric diboranes like pinacolboryl-dimesitylborane (pinB-BMes₂) provides a pathway to synthesize vicinal diborylalkenes, which are valuable building blocks in organic synthesis. DFT calculations have been instrumental in elucidating the mechanism of this transformation.
Experimental and Computational Protocol
The reaction mechanism was investigated through a combination of kinetic analysis and DFT calculations. The calculations were performed at the B3LYP-D3/6-31G(d,p) level of theory to optimize the geometries of reactants, transition states, and products.
The reaction is proposed to proceed through the interaction of the alkyne π-system with the Lewis acidic dimesitylborane fragment of pinB-BMes₂. The calculated activation energy for the direct addition to phenylacetylene is 23.7 kcal/mol, indicating that the reaction requires thermal activation. The calculations also help to explain the observed syn/anti selectivity of the resulting diborylalkene products.[1][2]
Reaction Mechanism 2: H₂ Activation by a Frustrated Lewis Pair
This compound, when combined with a sterically demanding Lewis base such as tri-tert-butylphosphine (P(t-Bu)₃), forms a Frustrated Lewis Pair (FLP). This combination is incapable of forming a classical Lewis adduct due to steric hindrance, leaving the acidity of the boron and the basicity of the phosphorus available to interact with and activate small molecules like H₂.
Computational Protocol
DFT calculations are crucial for understanding the energetics of H₂ activation by FLPs. While a specific study providing the activation energy for the B(Mes)₃/P(t-Bu)₃ pair was not found in the immediate search, extensive computational studies on analogous FLP systems, such as those involving B(C₆F₅)₃, provide significant insights. These studies typically employ functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) and often include solvent effects via a polarizable continuum model.
The mechanism involves the approach of the H₂ molecule to the "frustrated" B-P pair. The electric field generated between the Lewis acid and base polarizes the H-H bond, leading to its heterolytic cleavage. The resulting proton is captured by the phosphine, and the hydride by the borane, forming an ion pair. The activation energies for such processes are generally found to be low, often in the range of 10-15 kcal/mol, making these reactions feasible at or near room temperature.[3][4][5][6][7]
Methodological Synopsis
The insights presented in this guide are derived from DFT calculations, a powerful computational tool for investigating reaction mechanisms. The specific methodologies cited in the referenced literature include:
-
Diboration of Alkynes:
-
Functional: B3LYP with Grimme's D3 dispersion correction.
-
Basis Set: 6-31G(d,p).
-
Software: Gaussian program suite.
-
-
H₂ Activation by FLPs (General Protocol):
-
Functionals: B3LYP, M06-2X, or similar hybrid functionals are commonly employed.
-
Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or def2-TZVP are frequently used to provide a good balance of accuracy and computational cost.
-
Solvation Models: Polarizable Continuum Models (PCM) like SMD are often used to account for solvent effects.
-
Conclusion
DFT studies reveal the versatile reactivity of this compound, which is highly dependent on the co-reactants. The diboration of alkynes proceeds through a higher energy barrier, suggesting the need for more forcing conditions, and involves a distinct borataallene intermediate. In contrast, when paired with a bulky phosphine, this compound readily participates in the low-barrier activation of H₂ via an FLP mechanism. This comparative analysis underscores the power of computational chemistry in rationalizing and predicting the diverse chemical behavior of organoboron compounds, providing a valuable resource for the design of new reactions and catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study | Semantic Scholar [semanticscholar.org]
- 5. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
Trimesitylborane: A Comparative Analysis of Efficacy Against Other Bulky Lewis Acids
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is paramount to the success of many chemical transformations. This guide provides a comprehensive comparison of the efficacy of trimesitylborane (B(Mes)₃) against other prominent bulky Lewis acids, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
This compound, a sterically hindered organoboron compound, has carved a niche in catalysis, particularly in its role in frustrated Lewis pair (FLP) chemistry and as a bulky Lewis acid catalyst. Its unique steric and electronic properties often lead to distinct reactivity and selectivity profiles when compared to other widely used bulky Lewis acids such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) and various aluminum-based reagents.
Comparative Analysis of Lewis Acidity
The Lewis acidity of these compounds is a critical determinant of their catalytic activity. A common method for quantifying Lewis acidity is the Gutmann-Beckett method, which utilizes the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to the Lewis acid. The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.
| Lewis Acid | Gutmann-Beckett Acceptor Number (AN) | Reference |
| This compound (B(Mes)₃) | ~45 | [1] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82 | [2] |
| Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF₁₈) | >82 | [3] |
| Tris(o-carboranyl)borane | > B(C₆F₅)₃ | [4] |
| Tris(2,2',2''-perfluorobiphenyl)borane (PBB) | > B(C₆F₅)₃ | [5] |
As the data indicates, this compound is a significantly weaker Lewis acid compared to the highly fluorinated boranes. This lower Lewis acidity can be advantageous in certain applications, preventing overly strong binding to substrates or products, which can lead to catalyst inhibition.
Efficacy in Catalytic Transformations
The true measure of a catalyst's utility lies in its performance in chemical reactions. Below, we compare the efficacy of this compound with other bulky Lewis acids in key catalytic applications.
Hydrogenation of Imines
The metal-free hydrogenation of imines is a crucial transformation in organic synthesis. Frustrated Lewis pairs, often composed of a bulky Lewis acid and a sterically hindered Lewis base, have emerged as effective catalysts for this reaction.
| Catalyst System | Substrate | Yield (%) | Reference |
| B(Mes)₃ / P(tBu)₃ | N-benzylidene aniline | Quantitative | [6] |
| B(C₆F₅)₃ / P(tBu)₃ | N-benzylidene aniline | 33 | [6] |
| BPh₃ / Phosphazene | N-benzylidene aniline | Quantitative | [6] |
In the hydrogenation of N-benzylidene aniline, the frustrated Lewis pair derived from this compound and a bulky phosphine base demonstrates superior performance compared to the analogous B(C₆F₅)₃ system, highlighting the impact of moderate Lewis acidity and specific steric profiles on catalytic efficiency.
Hydrosilylation of Ketones
The hydrosilylation of ketones to the corresponding silyl ethers is a fundamental reduction reaction. Bulky Lewis acids can catalyze this transformation by activating the ketone carbonyl group.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acids can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy.
Specific, direct comparative data for Diels-Alder reactions catalyzed by this compound versus other bulky Lewis acids with identical dienes and dienophiles is not extensively documented in the reviewed literature. While B(C₆F₅)₃ is known to catalyze Diels-Alder reactions, a quantitative comparison with this compound is needed for a conclusive assessment.
Experimental Protocols
To facilitate the practical application of the discussed concepts, detailed experimental protocols for key procedures are provided below.
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the experimental procedure for determining the Lewis acidity of a borane using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., C₆D₆ or CD₂Cl₂)
-
NMR tube
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent.
-
Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of free Et₃PO serves as the reference (δ_ref).
-
In a separate vial, dissolve a known amount of the Lewis acid in the deuterated solvent.
-
Add an equimolar amount of the Et₃PO stock solution to the Lewis acid solution.
-
Transfer the mixture to an NMR tube and acquire a ³¹P NMR spectrum. The new chemical shift corresponds to the Lewis acid-Et₃PO adduct (δ_sample).
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ_sample - δ_ref.
-
The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[2]
Frustrated Lewis Pair Mediated Hydrogen Activation
This protocol describes a general procedure for the activation of molecular hydrogen using a frustrated Lewis pair composed of a bulky Lewis acid and a sterically hindered Lewis base.
Materials:
-
Bulky Lewis Acid (e.g., this compound)
-
Sterically Hindered Lewis Base (e.g., 2,2,6,6-Tetramethylpiperidine)
-
Anhydrous, non-coordinating solvent (e.g., Toluene or Bromobenzene)
-
Schlenk flask or glovebox
-
Hydrogen gas (H₂) source
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve the bulky Lewis acid in the anhydrous solvent in a Schlenk flask equipped with a stir bar.
-
Add an equimolar amount of the sterically hindered Lewis base to the solution.
-
The reaction mixture is then placed under an atmosphere of hydrogen gas (typically 1-10 bar).
-
The reaction is stirred at room temperature and monitored by NMR spectroscopy (¹H, ¹¹B, ³¹P if applicable) for the formation of the corresponding ammonium borohydride salt, which indicates the cleavage of H₂.[8]
Conclusion
This compound presents a valuable alternative to more strongly Lewis acidic boranes like B(C₆F₅)₃. Its moderate Lewis acidity, a consequence of the electron-donating methyl groups on the mesityl rings, coupled with its significant steric bulk, imparts unique catalytic properties. In frustrated Lewis pair chemistry, particularly for hydrogenation reactions, this compound-based systems can exhibit superior performance. However, for reactions that necessitate strong Lewis acid activation of substrates, such as certain hydrosilylation and Diels-Alder reactions, highly fluorinated boranes may be more effective. The choice of Lewis acid should, therefore, be carefully considered based on the specific requirements of the chemical transformation. The provided experimental protocols offer a starting point for researchers to quantitatively assess the Lewis acidity and catalytic performance of these and other bulky Lewis acids in their own systems.
References
- 1. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Trimesitylborane: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like trimesitylborane is a critical component of laboratory safety. This compound, an organoboron compound, is recognized for its utility in organic synthesis and materials science.[1] While it is more stable than many alkylboranes, it still requires specific procedures for safe disposal to mitigate risks associated with its reactivity.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
I. Pre-Disposal Safety and Preparation
Before initiating the disposal process, it is imperative to adhere to standard laboratory safety protocols for handling potentially pyrophoric or reactive materials.[3][4][5]
1. Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat over clothing made of natural fibers (e.g., cotton).
-
Chemical splash goggles and a face shield are mandatory.
-
Use nitrile gloves as a primary layer, with neoprene or other chemical-resistant gloves worn over them.
2. Engineering Controls:
-
All disposal procedures must be conducted in a certified chemical fume hood.[5]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Keep a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily available for immediate use in case of a spill or fire.[4]
3. Workspace Preparation:
-
Clear the fume hood of all flammable and combustible materials, including paper towels and solvent squirt bottles.[4][5]
-
Assemble and dry all necessary glassware in an oven prior to use to eliminate any moisture.
-
Set up a Schlenk line or a similar apparatus to maintain an inert atmosphere (nitrogen or argon) throughout the quenching process.[4]
II. Quenching and Disposal Protocol
The primary method for neutralizing this compound is through a controlled quenching process using protic solvents. This procedure should be performed with caution and precision.
Step 1: Inert Atmosphere and Dissolution
-
Transfer the this compound waste into a Schlenk flask equipped with a magnetic stir bar.
-
If the waste is a solid, dissolve it in a minimal amount of a dry, inert, high-boiling solvent such as toluene or hexane to facilitate stirring and heat dissipation.[4]
-
Place the flask under an inert atmosphere of nitrogen or argon.
Step 2: Initial Quenching with Isopropanol
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add dry isopropanol dropwise to the stirred solution. Isopropanol is less reactive with organoboranes than water, allowing for a more controlled reaction.[4]
-
Continue the slow addition, monitoring for any signs of a vigorous reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, pause the addition until it subsides.
Step 3: Sequential Addition of Isopropanol/Water and Water
-
Once the initial vigorous reaction has ceased, slowly add a 1:1 mixture of isopropanol and water.[4]
-
After the addition of the isopropanol/water mixture is complete and the reaction has subsided, slowly add water to ensure complete hydrolysis of any remaining reactive species.
Step 4: Neutralization and Final Disposal
-
Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[4]
-
Neutralize the resulting solution by adding a weak acid, such as citric acid or acetic acid, until the pH is neutral.[4]
-
The neutralized aqueous and organic waste should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
III. Data Presentation: Key Operational Parameters
| Parameter | Specification | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |
| Initial Temperature | 0 °C (Ice-Water Bath) | Controls the rate of the exothermic quenching reaction. |
| Quenching Agent (Step 1) | Dry Isopropanol | Less reactive than water for a more controlled initial quench.[4] |
| Quenching Agent (Step 2) | 1:1 Isopropanol/Water | Gradual introduction of water to manage reactivity.[4] |
| Quenching Agent (Step 3) | Water | Ensures complete hydrolysis of all reactive boron species. |
| Final pH | Neutral | Required for safe and compliant hazardous waste disposal. |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trimesitylborane
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Trimesitylborane, a versatile organoboron compound. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.
Essential Safety Information
This compound is a combustible solid that can cause irritation to the eyes, skin, and respiratory tract.[1] While generally more stable than other organoboranes due to the steric hindrance provided by the mesityl groups, it is prudent to treat it as a potentially air and moisture-sensitive compound. Some organoboranes, such as triethylborane, are pyrophoric, meaning they can ignite spontaneously on contact with air.[2] Therefore, handling this compound under an inert atmosphere is a critical precautionary measure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher | Prevents inhalation of irritating dust particles.[3] |
| Body Protection | A flame-retardant lab coat | Protects against spills and potential ignition. |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₇H₃₃B |
| Molecular Weight | 368.36 g/mol [3] |
| Appearance | White to yellow crystalline powder[1] |
| Melting Point | 193-195 °C[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water.[1] |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area away from ignition sources.[3] |
Operational Plan: Step-by-Step Handling Procedures
To ensure the safe handling of this compound, the following step-by-step procedures must be followed.
Preparation and Handling in an Inert Atmosphere
-
Prepare the Work Area : All manipulations of solid this compound should be conducted in a glovebox or under a continuous stream of inert gas (e.g., argon or nitrogen) in a fume hood.
-
Glassware : Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Weighing : Weigh the required amount of this compound in a tared, sealed container inside the glovebox or under an inert gas flow.
-
Dissolution : If the experimental protocol requires a solution, add the desired anhydrous solvent to the flask containing the this compound under an inert atmosphere.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Fire : In case of fire, use a dry chemical powder, sand, or carbon dioxide extinguisher. Do NOT use water, as it may react with the organoborane.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
Quenching of Unused this compound and Reaction Residues
Organoborane waste should be quenched before disposal. This procedure should be performed in a fume hood with appropriate PPE.
-
Dilution : Dilute the this compound-containing waste with an anhydrous, high-boiling point solvent such as toluene.
-
Cooling : Cool the solution in an ice bath.
-
Slow Addition of a Protic Solvent : Slowly add a protic solvent, such as isopropanol, dropwise with stirring. This will react with the residual organoborane. Be prepared for a potential exothermic reaction and gas evolution.
-
Further Quenching : Once the initial reaction has subsided, slowly add methanol, followed by water, to ensure complete quenching.
-
Neutralization : Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a neutral pH.
Final Disposal
The neutralized aqueous waste, if free of other hazardous materials, may be suitable for disposal down the drain with copious amounts of water, depending on local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
